molecular formula C13H8FNO B1270419 4-(4-Fluorophenoxy)benzonitrile CAS No. 215589-24-5

4-(4-Fluorophenoxy)benzonitrile

Cat. No.: B1270419
CAS No.: 215589-24-5
M. Wt: 213.21 g/mol
InChI Key: NXVPHQNXBDDVCT-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H8FNO and its molecular weight is 213.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVPHQNXBDDVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363418
Record name 4-(4-fluorophenoxy)benzonitrile
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Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215589-24-5
Record name 4-(4-fluorophenoxy)benzonitrile
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Record name 4-(4-Fluorophenoxy)benzonitrile
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Foundational & Exploratory

The Versatility of 4-(4-Fluorophenoxy)benzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Building Block in Pharmaceutical and Agrochemical Development

Introduction: 4-(4-Fluorophenoxy)benzonitrile is a versatile aromatic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique molecular structure, featuring a fluorinated phenoxy group and a nitrile moiety, makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of novel therapeutic agents and crop protection solutions.

Core Applications in Synthesis

This compound primarily serves as a crucial building block in multi-step organic syntheses. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, while the nitrile group offers a versatile handle for various chemical transformations.

Pharmaceutical Development: This compound is a key intermediate in the synthesis of diverse pharmaceuticals. Its structure allows for modifications that can lead to enhanced biological activity, making it a valuable component in the design of targeted therapies. While specific, publicly available examples of marketed drugs synthesized directly from this compound are not readily found in the searched literature, the general class of benzonitrile derivatives is widely utilized in drug discovery. For instance, benzonitrile-containing compounds have been investigated as kinase inhibitors and for their potential in treating a range of diseases.

Agrochemical Innovation: In the agrochemical sector, this compound is employed in the formulation of pesticides and herbicides. The fluorine substitution is known to contribute to the improved stability and efficacy of these crop protection agents. Hydroquinone derivatives, which are structurally related, are recognized as important intermediates in herbicide synthesis.

Synthetic Pathways and Transformations

The utility of this compound lies in the reactivity of its nitrile group, which can be converted into other functional groups, such as amines and carboxylic acids. A common and critical transformation is the reduction of the nitrile to a primary amine, yielding 4-(4-Fluorophenoxy)aniline. This aniline is a key precursor for the synthesis of a variety of bioactive molecules.

G cluster_synthesis General Synthetic Utility start This compound intermediate 4-(4-Fluorophenoxy)aniline start->intermediate Reduction of Nitrile end Bioactive Molecules (e.g., Pharmaceuticals, Agrochemicals) intermediate->end Further Synthetic Steps

Caption: General synthetic pathway illustrating the conversion of this compound to the key intermediate 4-(4-Fluorophenoxy)aniline and its subsequent use in the synthesis of bioactive molecules.

Experimental Protocols

While a specific, complete experimental protocol starting from this compound to a final, biologically tested compound was not detailed in the provided search results, a representative procedure for the synthesis of a structurally similar compound, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, offers valuable insight into the typical reaction conditions.

Synthesis of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile:

This procedure demonstrates a nucleophilic aromatic substitution reaction, a common method for creating the diaryl ether linkage found in these types of molecules.

  • Reactants and Reagents:

    • Hydroquinone

    • Sodium Hydroxide (NaOH)

    • 3,4-Difluorobenzonitrile

    • Dimethyl Sulfoxide (DMSO) (solvent)

    • Ethyl Acetate (for extraction)

    • Pentane (for chromatography)

    • Silica Gel (for chromatography)

  • Procedure:

    • A solution of hydroquinone and NaOH in DMSO is stirred at room temperature for 5 hours.

    • The mixture is then heated to 80°C.

    • 3,4-Difluorobenzonitrile is added dropwise, and the mixture is stirred for 10 hours.

    • After the reaction, the mixture is washed with water and extracted with ethyl acetate.

    • The organic solvent is removed under reduced pressure.

    • The resulting crude product is purified by silica gel chromatography using a pentane:ethyl acetate mixture as the eluent.

    • Single crystals can be obtained by slow evaporation of ethyl acetate at room temperature.[1]

This protocol highlights the general steps involved in the synthesis of fluorophenoxybenzonitrile derivatives, which would be analogous to syntheses starting from 4-fluorophenol and a suitable benzonitrile derivative to produce this compound itself, or its subsequent reactions.

Quantitative Data

Compound IDTargetAssayIC50 (µM)
10 Serotonin Reuptake Transporter (SERT)Radioligand Binding Assay1.45
11 Serotonin Reuptake Transporter (SERT)Radioligand Binding Assay3.27
12 Serotonin Reuptake Transporter (SERT)Radioligand Binding Assay9.56

Data is illustrative and pertains to compounds structurally related to those that could be synthesized using a 4-(4-fluorophenoxy) moiety.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel bioactive compounds, a process in which this compound would serve as a key starting material.

G cluster_workflow Drug Discovery/Agrochemical Development Workflow start Synthesis of Intermediate (e.g., from this compound) synthesis Synthesis of Final Compounds start->synthesis purification Purification and Characterization synthesis->purification screening Biological Screening (e.g., in vitro assays) purification->screening data Data Analysis (e.g., IC50 determination) screening->data optimization Lead Optimization data->optimization optimization->synthesis Iterative Process end Candidate Selection optimization->end

Caption: A generalized workflow for the development of new bioactive compounds, starting from a key intermediate like this compound.

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique chemical features provide a solid foundation for the development of molecules with enhanced biological activity and improved physicochemical properties. While detailed, publicly accessible data on specific end-products derived from this intermediate is limited, the general synthetic routes and the biological activities of related compounds underscore its importance in modern chemical research and development. Further exploration of its synthetic potential is likely to yield a new generation of innovative and effective therapeutic and crop protection agents.

References

An In-depth Technical Guide to 4-(4-Fluorophenoxy)benzonitrile: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(4-Fluorophenoxy)benzonitrile, a versatile building block with significant applications in the pharmaceutical and agrochemical industries. This document collates available data on its structure, properties, synthesis, and potential biological relevance, presenting it in a manner accessible to researchers and professionals in drug development.

Chemical Structure and Identification

This compound, also known as 4-cyano-4'-fluorodiphenyl ether, is an aromatic ether. Its structure consists of a benzonitrile group linked to a 4-fluorophenyl group through an ether linkage.

graph "Chemical_Structure" {
    layout=neato;
    node [shape=plaintext];
    edge [color="#202124"];

}

Figure 2: Generalized workflow for SNAr synthesis.

Experimental Protocol (General Procedure): A detailed experimental protocol for the synthesis of the title compound is not readily available in the public literature. However, a general procedure for a similar nucleophilic aromatic substitution to synthesize 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile is described as follows and can be adapted[1]:

  • A solution of hydroquinone (1.2 mmol) and NaOH (2.4 mmol) in DMSO (10 ml) is stirred at room temperature for 5 hours.

  • The mixture is then heated to 80°C.

  • 3,4-difluorobenzonitrile (1.0 mmol) is added dropwise and the mixture is stirred for 10 hours.

  • After cooling, the mixture is washed with water (30 ml) and extracted with ethyl acetate (3 x).

  • The combined organic layers are dried and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed to form diaryl ethers. This would typically involve the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of this compound, this could involve the reaction of 4-fluorophenol with 4-chlorobenzonitrile or 4-bromobenzonitrile.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 4-Halobenzonitrile (X = Cl, Br, I) Product This compound Aryl_Halide->Product Phenol 4-Fluorophenol Phenol->Product Catalyst Copper Catalyst (e.g., CuI, Cu₂O) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent High-boiling Solvent (e.g., DMF, NMP) Solvent->Product High_Temp High Temperature High_Temp->Product

Figure 3: Key components of the Ullmann Condensation.

Spectroscopic Data

Table 3: Spectroscopic Data of 4-Fluorobenzonitrile

SpectrumKey Peaks/Signals
¹H NMR δ 7.68 (dd, J=9.1, 5.1 Hz, 2H), 7.19 (t, J=8.2 Hz, 2H)
¹³C NMR δ 165.0 (d, J=254 Hz), 134.3 (d, J=9 Hz), 116.6 (d, J=22 Hz), 118.0, 109.1 (d, J=3 Hz)
IR (cm⁻¹) 2230 (C≡N), 1600, 1500 (aromatic C=C), 1230 (C-F)
Mass Spec (m/z) 121 (M⁺)

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorophenoxy and benzonitrile moieties provides opportunities for further chemical modifications to modulate biological activity.[2]

While direct biological activity data for this compound is scarce, its structural motifs are present in various biologically active compounds.

  • Kinase Inhibitors: The 4-phenoxybenzonitrile scaffold is a common feature in a number of kinase inhibitors. For instance, derivatives of 4-(2-fluorophenoxy)quinoline have been designed and synthesized as selective c-Met inhibitors for the treatment of cancer. The phenoxy group often occupies a key hydrophobic pocket in the kinase active site.

  • Serotonin Reuptake Inhibitors (SSRIs): The fluorophenoxy moiety is a well-known pharmacophore in several SSRIs, such as fluoxetine. It is plausible that derivatives of this compound could be explored for their potential as modulators of serotonin transporters.

The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing further avenues for derivatization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for its precursor, 4-fluorobenzonitrile, and general knowledge of similar compounds, the following precautions should be taken.

Table 4: General Safety and Handling Precautions

HazardPrecaution
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]
Irritation May cause skin, eye, and respiratory irritation.
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis can be achieved through established methods such as nucleophilic aromatic substitution and Ullmann condensation. While detailed experimental and biological data for the compound itself are limited in the public domain, its structural components are found in numerous biologically active molecules, suggesting a rich area for further research and development. This guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for scientists and researchers in the field.

References

An In-depth Technical Guide to 4-Cyano-4'-fluorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-4'-fluorodiphenyl ether is a versatile aromatic compound with significant potential in materials science and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its distinct molecular structure, featuring a cyano and a fluoro substituent on opposing phenyl rings bridged by an ether linkage, imparts unique chemical and physical properties. This guide provides a comprehensive overview of 4-Cyano-4'-fluorodiphenyl ether, including its synthesis, physicochemical properties, and potential applications, with a focus on experimental protocols and data for laboratory use.

Introduction

Diaryl ethers are an important class of organic compounds utilized in a wide range of applications, from polymers to biologically active molecules. The incorporation of specific functional groups, such as cyano (-CN) and fluoro (-F) moieties, can significantly influence the electronic properties, reactivity, and biological activity of these molecules. The cyano group is a strong electron-withdrawing group that can participate in various chemical transformations, while the fluorine atom can enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties of a molecule.[1] 4-Cyano-4'-fluorodiphenyl ether, also known as 4-(4-fluorophenoxy)benzonitrile, combines these features, making it a compound of interest for researchers in medicinal chemistry and materials science.[2]

Physicochemical Properties

A summary of the known quantitative data for 4-Cyano-4'-fluorodiphenyl ether is presented in Table 1. This information is crucial for its handling, characterization, and application in various experimental setups.

Table 1: Physicochemical Data of 4-Cyano-4'-fluorodiphenyl ether

PropertyValueReference
CAS Number 215589-24-5[2]
Molecular Formula C₁₃H₈FNO[2]
Molecular Weight 213.21 g/mol [2]
Melting Point 66 - 71 °C[2]
Appearance White to almost white powder to crystal[2]
Purity ≥ 98% (GC)[2]
Storage Conditions Room Temperature[2]

Synthesis of 4-Cyano-4'-fluorodiphenyl ether

A potential and common method for the synthesis of such diaryl ethers is the nucleophilic aromatic substitution (SNAr) reaction. This would likely involve the reaction of a phenoxide with an activated aryl halide. In the case of 4-Cyano-4'-fluorodiphenyl ether, one possible route is the reaction of 4-cyanophenol with 1,4-difluorobenzene or 4-fluoronitrobenzene. The electron-withdrawing nitro or fluoro group on the second ring activates the halide for nucleophilic displacement by the phenoxide.

Another viable approach is the Ullmann condensation, which typically involves the copper-catalyzed reaction of a phenol with an aryl halide.

Below is a generalized experimental protocol for the synthesis of a similar compound, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, which can be adapted for the synthesis of 4-Cyano-4'-fluorodiphenyl ether.[3]

General Experimental Protocol (Adapted from a similar synthesis)

Reaction Scheme (Hypothetical):

Synthesis_of_4_Cyano_4_fluorodiphenyl_ether cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 4-Cyanophenol reaction_center reactant1->reaction_center reactant2 1,4-Difluorobenzene reactant2->reaction_center base Base (e.g., NaOH, K2CO3) base->reaction_center solvent Solvent (e.g., DMSO) solvent->reaction_center heat Heat heat->reaction_center product 4-Cyano-4'-fluorodiphenyl ether reaction_center->product

Caption: Hypothetical SNAr synthesis of 4-Cyano-4'-fluorodiphenyl ether.

Materials:

  • 4-Cyanophenol

  • 1,4-Difluorobenzene

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • A solution of 4-cyanophenol (1.0 eq) and a suitable base such as NaOH (2.0 eq) in DMSO is stirred at room temperature for a designated period to form the corresponding phenoxide.

  • The reaction mixture is then heated to an elevated temperature (e.g., 80-120 °C).

  • 1,4-Difluorobenzene (1.0-1.2 eq) is added dropwise to the heated solution.

  • The reaction is stirred for several hours at the elevated temperature, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield pure 4-Cyano-4'-fluorodiphenyl ether.

Spectroscopic Data

While specific spectra for 4-Cyano-4'-fluorodiphenyl ether were not found in the search results, the expected spectroscopic characteristics can be inferred from its structure and data for similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the cyanophenyl ring will likely appear as two doublets, as will the protons on the fluorophenyl ring, with coupling patterns influenced by the cyano and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbon attached to the cyano group will appear at a characteristic downfield shift. The carbon-fluorine coupling will be observable for the carbons on the fluorinated ring.

  • FT-IR: The infrared spectrum should exhibit a strong, sharp absorption band for the C≡N stretch (typically around 2220-2240 cm⁻¹). A strong C-O-C stretching vibration for the diaryl ether linkage is also expected (around 1200-1250 cm⁻¹). The C-F stretch will likely appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 213.21.

Biological Activities and Applications

4-Cyano-4'-fluorodiphenyl ether is a valuable intermediate in the synthesis of various biologically active molecules.[2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds to biological targets.[1]

General applications include:

  • Pharmaceutical Development: It serves as a key building block for the synthesis of novel drug candidates.[2] The diphenyl ether scaffold is present in a number of compounds with diverse biological activities, and the cyano and fluoro groups offer handles for further chemical modification.

  • Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides.[2]

  • Material Science: Its unique electronic properties make it suitable for the creation of advanced materials, including polymers and liquid crystals.[4]

While specific biological data for 4-Cyano-4'-fluorodiphenyl ether is not available, studies on related fluorinated diphenyl ether derivatives have shown a range of biological activities, including potential as anticancer agents.[5] The incorporation of fluorine can influence the metabolic pathways of such compounds, making it a key strategy in drug design to improve pharmacokinetic properties.

Experimental Workflows and Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the involvement of 4-Cyano-4'-fluorodiphenyl ether in any particular signaling pathway or established experimental workflows beyond its use as a synthetic intermediate. Research into the biological effects of this compound could elucidate its mechanism of action and potential interactions with cellular signaling cascades.

A hypothetical workflow for evaluating the biological activity of 4-Cyano-4'-fluorodiphenyl ether is presented below.

Biological_Activity_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies synthesis Synthesis & Purification of 4-Cyano-4'-fluorodiphenyl ether characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity target_binding Target Binding Assays (if target is known) cytotoxicity->target_binding enzyme_inhibition Enzyme Inhibition Assays cytotoxicity->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) target_binding->pathway_analysis enzyme_inhibition->pathway_analysis ros_production Reactive Oxygen Species (ROS) Measurement pathway_analysis->ros_production apoptosis_assay Apoptosis Assays (e.g., Annexin V) pathway_analysis->apoptosis_assay animal_model Animal Model of Disease (e.g., Xenograft) pathway_analysis->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd toxicity Toxicity Studies animal_model->toxicity

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

4-Cyano-4'-fluorodiphenyl ether is a compound with considerable potential in both synthetic chemistry and applied sciences. Its well-defined physicochemical properties and the presence of reactive functional groups make it an attractive building block for the development of new materials and therapeutic agents. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its utility. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

In-Depth Technical Guide: CAS 215589-24-5, 4-(4-Fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

CAS number 215589-24-5 identifies the chemical compound 4-(4-Fluorophenoxy)benzonitrile . This molecule, also known as 4-Cyano-4'-fluorodiphenyl ether, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a diaryl ether linkage with a nitrile group and a fluorine atom, provides a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. While this compound itself is not typically the final active ingredient, its structural motifs are integral to the efficacy of the molecules it helps to create. This guide will delve into the synthetic applications of this compound, focusing on its role in the development of potent therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 215589-24-5
Molecular Formula C₁₃H₈FNO
Molecular Weight 213.21 g/mol
Appearance White to almost white crystalline powder
Melting Point 66-71 °C
Purity ≥98% (GC)
Synonyms 4-Cyano-4'-fluorodiphenyl ether

Application in the Synthesis of Bioactive Molecules: A Case Study on Sodium Channel Blockers

The this compound core structure is a key component in the synthesis of potent and selective voltage-gated sodium channel (Nav) blockers. These channels are critical in the generation and propagation of action potentials in excitable cells, and their modulation has significant therapeutic implications, particularly in the management of pain.

One prominent example of a bioactive molecule derived from a closely related precursor is 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) . PPPA has been identified as a potent, broad-spectrum, and state-dependent sodium channel blocker with significant potential for treating various pain states.[1] The diaryl ether moiety, which is the core of this compound, is a critical pharmacophore in PPPA, contributing to its high affinity and state-dependent binding to the sodium channel.

Quantitative Pharmacological Data of a Derivative Compound (PPPA)

The following table summarizes the in-vitro and in-vivo pharmacological data for PPPA, a potent sodium channel blocker whose synthesis relies on a diaryl ether precursor structurally related to this compound.

ParameterValueSpecies/ModelChannel SubtypeReference
IC₅₀ (Resting State) 1.9 ± 0.2 µMRatNav1.2[1]
IC₅₀ (Inactivated State) 0.015 ± 0.002 µMRatNav1.2[1]
Minimal Effective Dose (Neuropathic Pain) 1-3 mg/kg p.o.Rat (Partial Sciatic Nerve Ligation)N/A[1]
Minimal Effective Dose (Inflammatory Pain) 1-3 mg/kg p.o.Rat (Freund's Complete Adjuvant)N/A[1]
Therapeutic Index (Ataxia) >10Rat (Accelerating Rotarod Assay)N/A[1]

Experimental Protocols: Synthesis of a Bioactive Pyrimidine Derivative

Objective: To synthesize a 2-(4-phenoxyphenyl)pyrimidine-4-carboxamide derivative starting from a 4-phenoxybenzonitrile precursor.

Materials:

  • 4-Phenoxybenzonitrile (as a stand-in for the title compound)

  • Ethanol

  • Sodium metal

  • Diethyl oxalate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ammonia in methanol

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification apparatus (e.g., column chromatography)

  • Analytical instruments (e.g., NMR, Mass Spectrometry)

Methodology:

  • Step 1: Synthesis of 4-Phenoxybenzoylacetonitrile.

    • In a round-bottom flask, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

    • To this solution, add 4-phenoxybenzonitrile and diethyl oxalate.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and dry the crude 4-phenoxybenzoylacetonitrile.

  • Step 2: Synthesis of 2-(4-Phenoxyphenyl)-4-amino-5-cyanopyrimidine.

    • In a suitable solvent such as ethanol, dissolve the 4-phenoxybenzoylacetonitrile from Step 1.

    • Add guanidine hydrochloride and a base (e.g., sodium ethoxide).

    • Reflux the mixture for several hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and dry.

  • Step 3: Hydrolysis of the Nitrile to the Carboxamide.

    • Suspend the 2-(4-phenoxyphenyl)-4-amino-5-cyanopyrimidine in a solution of ammonia in methanol.

    • Heat the mixture in a sealed tube or a pressure vessel.

    • Monitor the reaction for the conversion of the nitrile group to the carboxamide.

    • After completion, cool the reaction, and remove the solvent under reduced pressure.

    • The crude 2-(4-phenoxyphenyl)-4-amino-5-carboxamide can be purified by recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions (temperature, time, solvent, and reagents) would need to be optimized for the specific substrate and desired product. The synthesis of PPPA would involve starting with the appropriately substituted 4-(4-chloro-2-fluorophenoxy)benzonitrile.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: State-Dependent Blockade of Voltage-Gated Sodium Channels

The following diagram illustrates the mechanism of action of a state-dependent sodium channel blocker like PPPA. Such compounds exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This leads to a more pronounced blockade of channels in rapidly firing neurons, which are characteristic of pathological pain states, while having less effect on normally functioning neurons.

G cluster_drug_action Drug Interaction (State-Dependent Blocker) Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Drug PPPA Derivative Drug->Resting Low Affinity Binding Drug->Open High Affinity Binding Drug->Inactivated Very High Affinity Binding

Caption: State-dependent blockade of a voltage-gated sodium channel.

Experimental Workflow: Synthesis of a Pyrimidine-4-Carboxamide Derivative

The following diagram outlines the key stages in the synthetic workflow described in the experimental protocol section.

G Start 4-Phenoxybenzonitrile (Starting Material) Step1 Step 1: Claisen Condensation (with Diethyl Oxalate) Start->Step1 Intermediate1 4-Phenoxybenzoylacetonitrile Step1->Intermediate1 Step2 Step 2: Cyclocondensation (with Guanidine) Intermediate1->Step2 Intermediate2 2-(4-Phenoxyphenyl)-4-amino-5-cyanopyrimidine Step2->Intermediate2 Step3 Step 3: Nitrile Hydrolysis (with Ammonia/Methanol) Intermediate2->Step3 FinalProduct 2-(4-Phenoxyphenyl)-4-amino-5-carboxamide (Final Product) Step3->FinalProduct Purification Purification (Chromatography/Recrystallization) FinalProduct->Purification

Caption: Synthetic workflow for a pyrimidine-4-carboxamide derivative.

References

An In-depth Technical Guide to the Core Research Areas of 4-(4-Fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenoxy)benzonitrile is a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a fluorinated diaryl ether linkage and a nitrile group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the primary research areas of this compound, offering a comprehensive overview of its synthesis, chemical properties, and, most notably, its role as a precursor to potent kinase inhibitors in oncological drug discovery. Detailed experimental protocols for its synthesis and for the enzymatic assays of its downstream targets are provided, alongside a visual representation of the key signaling pathways involved.

Introduction

This compound, also known as 4-cyano-4'-fluorodiphenyl ether, is a crystalline solid that serves as a pivotal building block in modern organic synthesis.[1][2][3] Its utility stems from the reactivity of the nitrile group and the stability of the diaryl ether bond, which is often constructed via Ullmann condensation or nucleophilic aromatic substitution reactions. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable feature in drug design.[4] This guide will explore the synthesis of this compound and its significant application as a key intermediate in the development of targeted cancer therapies, specifically kinase inhibitors, as well as its emerging role in agrochemical and material sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 215589-24-5[2][3]
Molecular Formula C₁₃H₈FNO[2][3]
Molecular Weight 213.21 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 66-71 °C[4]
Purity ≥98%[3]
SMILES N#Cc1ccc(Oc2ccc(F)cc2)cc1[3]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two classical methods for diaryl ether formation: Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide.[5] In the synthesis of this compound, this would typically involve the reaction of 4-fluorophenol with 4-chlorobenzonitrile or 4-bromobenzonitrile in the presence of a copper catalyst and a base at elevated temperatures.

Experimental Protocol: Ullmann Condensation Synthesis

  • Reactants: 4-fluorophenol (1.0 eq), 4-chlorobenzonitrile (1.2 eq), Copper(I) iodide (0.1 eq), Potassium carbonate (2.0 eq), and a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenol, 4-chlorobenzonitrile, Copper(I) iodide, and potassium carbonate.

    • Add the solvent (DMF or DMSO) to the flask.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution is another common method, particularly when the aryl halide is activated by an electron-withdrawing group, such as the nitrile group in 4-chlorobenzonitrile.[6][7]

Experimental Protocol: Nucleophilic Aromatic Substitution Synthesis

  • Reactants: 4-fluorophenol (1.0 eq), 4-chlorobenzonitrile (1.1 eq), Potassium carbonate or Sodium hydride (1.5 eq), and a polar aprotic solvent like DMF or DMSO.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol in the chosen solvent.

    • Add the base (potassium carbonate or sodium hydride) portion-wise at room temperature and stir for 30 minutes to form the phenoxide.

    • Add 4-chlorobenzonitrile to the reaction mixture.

    • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the residue by recrystallization or column chromatography to yield pure this compound. A similar procedure for a related compound reported a yield of 86%.[8]

Synthesis Workflow

G cluster_ullmann Ullmann Condensation cluster_snar Nucleophilic Aromatic Substitution U_Reactants 4-Fluorophenol + 4-Halobenzonitrile U_Conditions Cu(I) Catalyst, Base High Temperature U_Reactants->U_Conditions U_Product This compound U_Conditions->U_Product S_Reactants 4-Fluorophenol + 4-Chlorobenzonitrile S_Conditions Base, Polar Aprotic Solvent Moderate Temperature S_Reactants->S_Conditions S_Product This compound S_Conditions->S_Product

Synthetic routes to this compound.

Primary Research Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with significant biological activity.

Pharmaceutical Applications: Kinase Inhibitors

A major focus of research involving this compound is its use in the development of kinase inhibitors for cancer therapy. The diaryl ether scaffold is a common feature in many potent and selective kinase inhibitors. Derivatives of this compound have been shown to target several key kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Lymphocyte-specific protein tyrosine kinase (Lck).

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Derivative ClassTarget KinaseIC₅₀ (nM)Reference(s)
Quinazoline DerivativesEGFRL858R68.1[9]
Quinoline Derivativesc-Met1.1[10]
Pyrrolotriazine DerivativesVEGFR-2Low nanomolar[11]
Prodan-based InhibitorLCK124[3]

4.1.1. EGFR and c-Met Signaling Pathways

Derivatives of this compound have been synthesized and evaluated as dual inhibitors of EGFR and c-Met, two receptor tyrosine kinases whose aberrant signaling is implicated in non-small cell lung cancer (NSCLC).[9] Inhibition of these kinases can block downstream signaling cascades that promote cell proliferation, survival, and migration.

EGFR_cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR HGF HGF cMet c-Met HGF->cMet RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cMet->RAS cMet->PI3K Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibition of EGFR and c-Met signaling pathways.

4.1.2. VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR-2 signaling pathway.[12][13] Derivatives of this compound have been investigated as inhibitors of VEGFR-2, thereby blocking angiogenesis.

VEGFR2_Pathway cluster_plc PLCγ Pathway cluster_pi3k PI3K-AKT Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCG PLCγ VEGFR2->PLCG PI3K PI3K VEGFR2->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR2 PKC PKC PLCG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Proliferation

Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

  • Materials: Recombinant human kinase (e.g., EGFR, c-Met, VEGFR-2), appropriate kinase substrate, ATP, kinase assay buffer, test compound (dissolved in DMSO), and a luminescence-based ATP detection kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

    • In a 96- or 384-well white plate, add the diluted test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the light output with a luciferase/luciferin reaction.[1][5][9][10][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Agrochemical Applications

This compound and its derivatives are also explored in the agrochemical industry as potential herbicides and pesticides.[4][28] The diaryl ether structure is found in several commercial herbicides. While specific data for the title compound is limited in publicly available literature, patents suggest its use as an intermediate in the synthesis of active agrochemical ingredients.[6][29][30][31] The research in this area focuses on synthesizing derivatives and screening them for herbicidal or insecticidal activity.

Material Science

The rigid structure and potential for liquid crystalline properties make benzonitrile derivatives, including this compound, of interest in material science.[32] Research in this area investigates the synthesis of novel polymers and liquid crystals with specific thermal and electronic properties.[33]

Conclusion

This compound is a valuable and versatile intermediate with broad applications in medicinal chemistry and agrochemical research. Its primary role as a scaffold for the synthesis of potent kinase inhibitors highlights its importance in the development of targeted cancer therapies. The synthetic accessibility of this compound, coupled with the significant biological activities of its derivatives, ensures its continued relevance in academic and industrial research. This guide provides a foundational understanding of the key research areas, along with practical experimental protocols and an overview of the biological pathways involved, to aid researchers in leveraging the potential of this important molecule.

References

The Ascendance of Fluorinated Benzonitriles: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the privileged structural motifs, fluorinated benzonitriles have emerged as versatile building blocks and key pharmacophores, particularly in the design of targeted covalent inhibitors and other advanced therapeutic agents. This technical guide provides an in-depth overview of the synthesis, properties, and applications of fluorinated benzonitriles, with a focus on their utility in drug discovery and development.

The Fluorine Advantage in Drug Design

The introduction of fluorine atoms into a benzonitrile core can profoundly influence a molecule's characteristics. The high electronegativity and small size of fluorine can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[1][2]

  • Increased Membrane Permeability: Strategic fluorination can enhance lipophilicity, facilitating passage across cellular membranes.[1]

  • Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, impacting target binding and solubility.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[1]

  • Utility in PET Imaging: The isotope ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET), enabling non-invasive imaging and pharmacokinetic studies in drug development.[2]

Synthesis of Fluorinated Benzonitriles

Several synthetic strategies are employed for the preparation of fluorinated benzonitriles, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

Three primary methodologies for the synthesis of fluorinated benzonitriles are the Sandmeyer reaction, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cyanation.

1. Sandmeyer Reaction: This classic method involves the diazotization of a fluoroaniline followed by treatment with a cyanide salt, typically cuprous cyanide (CuCN).[3] It is a versatile and cost-effective method for introducing a nitrile group onto a fluorinated aromatic ring.

2. Nucleophilic Aromatic Substitution (SNAr): In this approach, a fluorine atom on an activated aromatic ring is displaced by a cyanide nucleophile. The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to the fluorine atom.

3. Palladium-Catalyzed Cyanation: This modern cross-coupling reaction utilizes a palladium catalyst to couple a fluoro-aryl halide (or triflate) with a cyanide source. This method offers high functional group tolerance and generally proceeds under milder conditions than the traditional methods.[4]

Quantitative Data on Synthetic Routes

The following tables summarize quantitative data for the synthesis of various fluorinated benzonitriles using the aforementioned methods.

Table 1: Synthesis of Monofluorinated Benzonitriles

ProductStarting MaterialMethodReagents & ConditionsYield (%)Reference
2-Fluorobenzonitrile2-Chloro-benzonitrileHalogen ExchangeKF, sulfolane, tetraphenylphosphonium bromide, 180°C, 4h (microwave)74.6[5]
3-Fluorobenzonitrile3-FluorobenzaldehydeFrom AldehydeNH₂OH·HCl, Co@g-C₃N₄, H₂O/MeOH, 20°C, 18h (visible light)90[1]
4-Fluorobenzonitrile4-ChlorobenzonitrileHalogen ExchangeKF, 1,3-dimethyl-2-imidazolidone (DMI), 280°C, 2h89.5

Table 2: Synthesis of Difluorinated Benzonitriles

ProductStarting MaterialMethodReagents & ConditionsYield (%)Reference
3,4-Difluorobenzonitrile3,4-DichlorobenzonitrileHalogen ExchangeKF, 1,3-dimethyl-2-imidazolidinone, catalyst, 130-200°C, 8-9h70-85[6][7]
4-Amino-3,5-difluorobenzonitrile4-Amino-3,5-difluorobenzoic acidFrom Carboxylic Acid1. NaOH (reflux, 24h); 2. HCl84.2[5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of fluorinated benzonitriles. Below are representative protocols for the key synthetic methodologies.

Protocol 1: Sandmeyer Reaction for the Synthesis of 2-Azido-5-fluorobenzonitrile

This protocol details the diazotization of an aminofluorobenzonitrile followed by azidation, a common precursor step for further transformations.

Materials:

  • 2-amino-5-fluorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Dissolve 2-amino-5-fluorobenzonitrile in a mixture of concentrated HCl and water in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve NaN₃ in water and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the NaN₃ solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain 2-azido-5-fluorobenzonitrile.[8]

Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of a 4-Phenoxy-fluorobenzaldehyde Derivative

This protocol illustrates the displacement of a fluorine atom by a phenoxide nucleophile.

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ice

Procedure:

  • In a test tube, mix 4-fluorobenzaldehyde (2.0 mmol), 4-methoxyphenol (2.0 mmol), and an excess of K₂CO₃.

  • Add DMSO (2 mL) to the mixture.

  • Heat the mixture in a water bath at 140 °C for at least 30 minutes.

  • Cool the reaction mixture in an ice-water bath for a minimum of 10 minutes.

  • Add water (6 mL) and stir the mixture thoroughly.

  • Collect the precipitated solid by filtration and dry it on filter paper.[9]

Protocol 3: Palladium-Catalyzed Cyanation of a (Hetero)aryl Halide

This general procedure outlines the cross-coupling of an aryl halide with a cyanide source.

Materials:

  • (Hetero)aryl halide (1 mmol)

  • Palladium precatalyst

  • Ligand

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • Dioxane (2.5 mL)

  • 0.05 M Potassium Acetate (KOAc) in degassed water (2.5 mL)

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the solid (hetero)aryl halide.

  • Seal the tube with a Teflon-lined screw-cap septum.

  • Evacuate and backfill the tube with nitrogen (repeat three times).

  • Add the liquid (hetero)aryl halide (if applicable), dioxane, and the aqueous KOAc solution via syringe.

  • Stir the reaction mixture at the desired temperature until completion (monitored by TLC or GC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Spectroscopic Data of Fluorinated Benzonitriles

The characterization of fluorinated benzonitriles relies heavily on spectroscopic techniques. The following tables provide typical spectroscopic data for common isomers.

Table 3: NMR Spectroscopic Data for Monofluorobenzonitriles

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Reference
2-Fluorobenzonitrile7.66, 7.64, 7.31, 7.24162.1 (d, J=257 Hz), 134.1, 133.0, 124.9, 116.3, 115.8 (d, J=20 Hz), 103.9 (d, J=15 Hz)-111.4[10][11]
3-Fluorobenzonitrile7.5-7.3 (m)162.7 (d, J=247 Hz), 130.8 (d, J=8 Hz), 125.7, 120.3 (d, J=21 Hz), 118.2, 117.1 (d, J=23 Hz), 113.1 (d, J=9 Hz)-111.9
4-Fluorobenzonitrile7.68 (dd, J=9.1, 5.1 Hz), 7.19 (t, J=8.2 Hz)163.8 (d, J=253 Hz), 132.8 (d, J=9 Hz), 118.6, 116.5 (d, J=22 Hz), 108.9 (d, J=4 Hz)-106.8

Table 4: IR and Mass Spectrometry Data for Monofluorobenzonitriles

CompoundIR (ν, cm⁻¹)Mass Spectrum (m/z)
2-Fluorobenzonitrile2230 (C≡N), 1610, 1580, 1490, 1450, 1270, 760121 (M+), 101, 94
3-Fluorobenzonitrile2235 (C≡N), 1590, 1480, 1250, 780121 (M+), 101, 94
4-Fluorobenzonitrile2230 (C≡N), 1605, 1510, 1230, 840121 (M+), 101, 94

Application in Drug Discovery: Covalent Inhibitors of FGFR4

A compelling application of fluorinated benzonitriles is in the development of targeted covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers like hepatocellular carcinoma. The goal is to achieve high potency and selectivity by covalently targeting a specific cysteine residue (C552) in the hinge region of the FGFR4 kinase domain, which is absent in other FGFR family members.

Signaling Pathway

The FGF/FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Its dysregulation is implicated in various cancers. The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This initiates a downstream signaling cascade, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, ultimately leading to changes in gene expression and cellular responses.[1]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR FGFR->FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation FGF FGF FGF->FGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor Fluorobenzonitrile-based Covalent Inhibitor Inhibitor->FGFR Covalent Inhibition

FGFR Signaling Pathway and Covalent Inhibition

Experimental Workflow for Covalent Inhibitor Development

The development of covalent FGFR4 inhibitors often involves a multi-step process, starting from initial screening to lead optimization and validation. Fluorinated benzonitriles can be incorporated into potential inhibitor scaffolds to act as "warheads" that react with the target cysteine residue.

Covalent_Inhibitor_Workflow cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization Library Compound Library Synthesis (with Fluorobenzonitrile Warheads) Enzyme_Assay Enzymatic Inhibition Assay (IC50 Determination) Library->Enzyme_Assay Cell_Assay Cell-based Proliferation Assay (e.g., in HCC cell lines) Enzyme_Assay->Cell_Assay Potent Hits Selectivity_Assay Kinome Selectivity Profiling Cell_Assay->Selectivity_Assay Covalent_Binding_Assay Mass Spectrometry Analysis (Confirm Covalent Adduct) Selectivity_Assay->Covalent_Binding_Assay Selective Hits SAR Structure-Activity Relationship (SAR) - Modify Scaffold - Tune Warhead Reactivity Covalent_Binding_Assay->SAR Validated Covalent Binders ADME ADME/PK Profiling (Metabolic Stability, Permeability) SAR->ADME Lead_Candidate Lead Candidate SAR->Lead_Candidate Optimized Properties ADME->SAR

Experimental Workflow for Covalent Inhibitor Development

This workflow highlights the key stages where fluorinated benzonitriles play a critical role, from the initial design and synthesis of compound libraries to the detailed characterization of their covalent binding and biological activity.

Conclusion

Fluorinated benzonitriles are indispensable tools in modern organic synthesis and drug discovery. Their unique properties, imparted by the fluorine atom, allow for the fine-tuning of molecular characteristics to enhance therapeutic potential. A thorough understanding of their synthesis, properties, and applications is essential for researchers and scientists working at the forefront of pharmaceutical development. The continued exploration of novel synthetic methodologies and the rational design of fluorinated benzonitrile-containing molecules will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases.

References

Navigating the Safety Profile of 4-(4-Fluorophenoxy)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the safety data for 4-(4-Fluorophenoxy)benzonitrile (CAS No. 215589-24-5), a versatile building block in the pharmaceutical and agrochemical industries. Due to the limited availability of in-depth, publicly accessible toxicological and ecological studies for this specific compound, this guide summarizes the available data from various chemical suppliers and outlines the standardized experimental protocols, based on OECD guidelines, that are typically used to assess the safety of such chemicals.

Core Safety & Physical Properties

This compound is a white to almost white crystalline powder.[1][2] The primary acute health hazard identified is that it is harmful if swallowed.[2][3]

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 215589-24-5[1][2][4]
Molecular Formula C₁₃H₈FNO[1][4]
Molecular Weight 213.21 g/mol [1][4]
Appearance White to almost white powder to crystal[1][2]
Melting Point 66 - 71 °C[1][2]
Boiling Point 322.8 °C at 760 mmHg[3]
Density 1.24 g/cm³[3]

Toxicological Data Summary

Hazard StatementClassificationSource(s)
H302Harmful if swallowed[2][3]
H312Harmful in contact with skin[5]
H332Harmful if inhaled[5]

Standardized Experimental Protocols

In the absence of specific published studies for this compound, this section details the standard methodologies for key toxicological endpoints as prescribed by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are the international standard for assessing the safety of new chemical substances.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.[6]

  • Principle: A stepwise procedure is used where a substance is administered to animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[6] The primary goal is to identify a dose that produces evident toxicity without causing mortality.[6]

  • Animal Model: Typically, the test is performed on a single sex (usually females) of a rodent species, most commonly rats.[6]

  • Procedure:

    • Animals are fasted prior to the administration of the test substance.[6]

    • The substance is administered in a single dose by gavage.[6]

    • A period of at least 24 hours is allowed between dosing each animal in a sighting study.[7]

    • Animals are observed for a period of at least 14 days for signs of toxicity, including changes in skin and fur, eyes, and behavior.[7]

  • Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity at different dose levels.[7]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure to determine the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.[8]

  • Animal Model: The albino rabbit is the preferred species for this test.[8]

  • Procedure:

    • A small area of the animal's fur is clipped.

    • 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the skin and covered with a gauze patch.

    • The exposure duration is typically 4 hours.[8]

    • After exposure, the residual test substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) and the observations are scored.

  • Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.[8]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause damage to the eye.[9][10]

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[10]

  • Animal Model: The albino rabbit is the recommended species.[10]

  • Procedure:

    • The test substance is instilled into the lower eyelid.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

    • Observations are scored for effects on the cornea, iris, and conjunctiva.

    • The use of analgesics and anesthetics is recommended to minimize animal distress.[9]

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.[10]

Handling and Safety Precautions

Based on the available GHS classifications, the following handling and emergency procedures are recommended.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) start Handling this compound gloves Wear protective gloves (e.g., nitrile rubber) start->gloves clothing Wear protective clothing start->clothing eye_protection Wear eye/face protection (safety goggles/face shield) start->eye_protection respirator Use respiratory protection (if dust is generated) start->respirator In well-ventilated area? end Safe Handling gloves->end clothing->end eye_protection->end respirator->end

Caption: Recommended Personal Protective Equipment for handling this compound.

First Aid Measures in Case of Exposure

First_Aid_Measures cluster_first_aid First Aid Procedures exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_attention Seek immediate medical attention/advice. move_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: First aid measures for exposure to this compound.

Ecological Information

Conclusion

This compound is a chemical intermediate with a primary acute hazard of being harmful if swallowed. While comprehensive, substance-specific toxicological and ecological data are not widely published, adherence to standardized safe handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for the generation of safety data necessary for a complete risk assessment. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet from their supplier before handling this compound.

References

Methodological & Application

Synthesis of Key Drug Intermediates from 4-(4-Fluorophenoxy)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of three valuable drug intermediates starting from 4-(4-Fluorophenoxy)benzonitrile. The protocols are based on established chemical transformations and provide a foundation for laboratory-scale synthesis.

Introduction

This compound is a versatile starting material for the synthesis of various pharmaceutical intermediates due to the presence of three key functional moieties: a nitrile group, a diaryl ether linkage, and a fluorinated phenyl ring. These features are present in a number of marketed drugs and clinical candidates. This document outlines the synthetic pathways for the conversion of this compound into its corresponding carboxylic acid, primary amine, and tetrazole derivatives, which are crucial building blocks in drug discovery and development.

Synthetic Pathways Overview

The primary transformations of this compound discussed herein are:

  • Hydrolysis of the nitrile group to yield 4-(4-Fluorophenoxy)benzoic acid.

  • Reduction of the nitrile group to afford [4-(4-Fluorophenoxy)phenyl]methanamine.

  • [3+2] Cycloaddition of the nitrile group with an azide source to form 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole.

Synthesis_Pathways cluster_0 Transformations This compound This compound 4-(4-Fluorophenoxy)benzoic_acid 4-(4-Fluorophenoxy)benzoic acid This compound->4-(4-Fluorophenoxy)benzoic_acid Hydrolysis [4-(4-Fluorophenoxy)phenyl]methanamine [4-(4-Fluorophenoxy)phenyl]methanamine This compound->[4-(4-Fluorophenoxy)phenyl]methanamine Reduction 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole This compound->5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole [3+2] Cycloaddition

Figure 1: Key synthetic transformations of this compound.

Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of the target drug intermediates.

Starting MaterialProductTransformationKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
This compound4-(4-Fluorophenoxy)benzoic acidHydrolysis (Base-catalyzed)NaOH or KOHWater/EthanolReflux4-1285-95
This compound[4-(4-Fluorophenoxy)phenyl]methanamineReductionLiAlH₄THFReflux3-6~70
This compound5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole[3+2] CycloadditionNaN₃, NH₄ClDMF120-13012-2480-90

Experimental Protocols

Synthesis of 4-(4-Fluorophenoxy)benzoic acid via Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis of the nitrile functionality to a carboxylic acid under basic conditions.

Hydrolysis_Workflow start Start reagents Combine this compound, NaOH, Water, and Ethanol start->reagents reflux Reflux the mixture reagents->reflux cool Cool to room temperature reflux->cool acidify Acidify with concentrated HCl cool->acidify precipitate Collect precipitate by filtration acidify->precipitate wash Wash with cold water precipitate->wash dry Dry the product wash->dry end End: 4-(4-Fluorophenoxy)benzoic acid dry->end

Figure 2: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water (deionized)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 1:1 mixture of ethanol and 10-20% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven to obtain 4-(4-Fluorophenoxy)benzoic acid.

Expected Yield: 85-95%. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Synthesis of [4-(4-Fluorophenoxy)phenyl]methanamine via Reduction

This protocol outlines the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LAH).

Reduction_Workflow start Start lah_suspension Prepare a suspension of LiAlH₄ in anhydrous THF start->lah_suspension add_nitrile Add a solution of this compound in anhydrous THF dropwise at 0°C lah_suspension->add_nitrile reflux Reflux the reaction mixture add_nitrile->reflux quench Quench the reaction carefully with water and NaOH solution reflux->quench filter Filter the aluminum salts quench->filter extract Extract the filtrate with an organic solvent filter->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate end End: [4-(4-Fluorophenoxy)phenyl]methanamine dry_concentrate->end

Figure 3: Workflow for the reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 1.5-2.0 equivalents of lithium aluminum hydride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1.0 equivalent of this compound in anhydrous THF dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, then filter off the granular aluminum salts and wash the solid with THF.

  • Combine the filtrate and washes, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [4-(4-Fluorophenoxy)phenyl]methanamine.

Expected Yield: Approximately 70%. The product can be further purified by column chromatography or distillation if necessary.

Synthesis of 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole via [3+2] Cycloaddition

This protocol describes the synthesis of a tetrazole ring from the nitrile group using sodium azide.

Tetrazole_Formation_Workflow start Start reagents Combine this compound, NaN₃, and NH₄Cl in DMF start->reagents heat Heat the mixture with stirring reagents->heat cool Cool to room temperature heat->cool add_water Add water to the reaction mixture cool->add_water acidify Acidify with HCl add_water->acidify precipitate Collect the precipitate by filtration acidify->precipitate wash Wash with water precipitate->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize end End: 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole recrystallize->end

Figure 4: Workflow for the synthesis of 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of this compound, 1.5-2.0 equivalents of sodium azide, and 1.5-2.0 equivalents of ammonium chloride in DMF.

  • Heat the reaction mixture to 120-130°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and stir.

  • Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2 to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole.

Expected Yield: 80-90%. The structure and purity of the final product should be confirmed by spectroscopic analysis.

Application Notes and Protocols for the Development of 4-(4-Fluorophenoxy)benzonitrile as a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)benzonitrile is a diphenyl ether compound with potential for development as a selective herbicide. Structurally similar compounds have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through the formation of reactive oxygen species. This mode of action results in characteristic herbicidal symptoms such as chlorosis, necrosis, and wilting.[3] These application notes provide a comprehensive overview of the methodologies for synthesizing, evaluating, and characterizing the herbicidal efficacy of this compound.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary mode of action for many diphenyl ether herbicides is the inhibition of protoporphyrinogen oxidase (PPO).[1][2] PPO is the final common enzyme in the biosynthesis of both chlorophylls and hemes. The inhibition of this enzyme disrupts these vital pathways, leading to the accumulation of the substrate, protoporphyrinogen IX. This molecule then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a potent photosensitizer that, in the presence of light, generates singlet oxygen. These reactive oxygen species cause rapid peroxidation of lipids in cellular membranes, leading to loss of membrane integrity, cessation of photosynthesis, and ultimately, cell death.[3] This process manifests as rapid foliar bleaching, desiccation, and necrosis in susceptible plants.

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Mg-chelatase Heme Heme Protoporphyrin_IX->Heme Fe-chelatase ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Herbicide This compound Herbicide->PPO Inhibition Membrane_Damage Cell Membrane Damage & Cell Death ROS->Membrane_Damage Light Light, O2

Figure 1. Simplified signaling pathway of PPO inhibition by this compound.

Quantitative Data Summary

While specific herbicidal activity data for this compound is not publicly available, the following table presents data for structurally related diphenyl ether herbicides that act as PPO inhibitors. This information can serve as a benchmark for evaluating the potential efficacy of this compound.

Compound NameTarget SpeciesAssay TypeParameterValueReference
OxyfluorfenZea mays PPOIn vitroIC500.150 µmol/L[2]
Compound G4 (diphenyl ether derivative)Zea mays PPOIn vitroIC500.0468 µmol/L[2]
Compound 6c (diphenyl ether derivative)Zea mays PPOIn vitroIC500.00667 mg/L[1]
Compound H7 (diphenyl ether derivative)Zea mays PPOIn vitroIC500.0262 mg/L[4]
Flumiclorac-pentylBrassica campestrisPost-emergenceSum Inhibition Rate>70% at 150 g ha⁻¹[5]
BA-1 (barbituric acid derivative)Brassica campestrisPost-emergenceSum Inhibition Rate>70% at 150 g ha⁻¹[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.[6]

Materials:

  • 4-Fluorophenol

  • 4-Chlorobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • To a solution of 4-fluorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chlorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield pure this compound.

Synthesis_Workflow Reactants 4-Fluorophenol 4-Chlorobenzonitrile K₂CO₃, DMF Reaction Reaction at 100°C, 12-24h Reactants->Reaction Workup Aqueous Workup (Water, Ethyl Acetate, Brine) Reaction->Workup Drying Drying over MgSO₄ & Concentration Workup->Drying Purification Silica Gel Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Figure 2. Workflow for the synthesis of this compound.

Pre-Emergence Herbicidal Bioassay

This protocol is a generalized procedure for evaluating the pre-emergence activity of a test compound.

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Seeds of crop species for selectivity testing (e.g., soybean, corn)

  • Pots (10 cm diameter)

  • Sandy loam soil

  • Test compound (this compound)

  • Acetone

  • Tween-20

  • Distilled water

  • Laboratory sprayer with a flat-fan nozzle

  • Greenhouse or growth chamber with controlled temperature and light

Procedure:

  • Fill pots with sandy loam soil.

  • Sow seeds of each test species at a uniform depth (e.g., 1 cm).

  • Prepare a stock solution of the test compound in acetone. Prepare serial dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha). The final spray solution should contain 0.5% (v/v) Tween-20.

  • Apply the herbicide solutions evenly to the soil surface using a laboratory sprayer. An untreated control (sprayed with the carrier solution only) and a positive control (a commercial PPO-inhibiting herbicide) should be included.

  • Place the pots in a greenhouse or growth chamber maintained at approximately 25°C with a 16/8 hour light/dark cycle.

  • Water the pots as needed.

  • After 21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and crop injury.

  • For quantitative analysis, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Calculate the GR₅₀ (the concentration required to inhibit growth by 50%) for each species.

Post-Emergence Herbicidal Bioassay

This protocol outlines the evaluation of post-emergence herbicidal activity.

Materials:

  • Same as for the pre-emergence bioassay.

Procedure:

  • Fill pots with sandy loam soil and sow seeds of the test species.

  • Grow the plants in a greenhouse or growth chamber until they reach the 2-3 leaf stage.

  • Prepare the herbicide solutions as described in the pre-emergence protocol.

  • Apply the herbicide solutions to the foliage of the plants using a laboratory sprayer, ensuring uniform coverage.

  • Return the pots to the greenhouse or growth chamber.

  • Assess the herbicidal effect 7 and 14 days after treatment by visual rating of injury (chlorosis, necrosis).

  • After 21 days, harvest the above-ground biomass, determine the dry weight, and calculate the GR₅₀ values.

Bioassay_Workflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay pre_sow Sow seeds in pots pre_treat Apply herbicide to soil surface pre_sow->pre_treat pre_grow Grow in controlled environment (21 days) pre_treat->pre_grow pre_assess Assess weed control and crop injury pre_grow->pre_assess post_sow Sow seeds and grow to 2-3 leaf stage post_treat Apply herbicide to foliage post_sow->post_treat post_grow Grow in controlled environment (21 days) post_treat->post_grow post_assess Assess weed control and crop injury post_grow->post_assess

Figure 3. General workflow for pre- and post-emergence herbicidal bioassays.

In Vitro PPO Inhibition Assay

This protocol is for determining the direct inhibitory effect of the compound on the PPO enzyme.

Materials:

  • Etiolated plant tissue (e.g., corn coleoptiles)

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)

  • Protoporphyrinogen IX (substrate)

  • Test compound (this compound) dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize etiolated plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. The supernatant contains the crude PPO enzyme extract.

  • Assay: In a microplate well, combine the assay buffer, enzyme extract, and various concentrations of the test compound (or DMSO for control).

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the increase in absorbance at 630 nm (corresponding to the formation of protoporphyrin IX) over time using a spectrophotometer.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Conclusion

This compound represents a promising scaffold for the development of a novel PPO-inhibiting herbicide. The protocols outlined above provide a systematic approach for its synthesis, and the comprehensive evaluation of its herbicidal efficacy and mode of action. Further studies should focus on optimizing the structure to enhance activity and selectivity, as well as conducting field trials to assess its performance under agricultural conditions.

References

Synthesis of Bio-active Derivatives from 4-(4-Fluorophenoxy)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive derivatives from 4-(4-Fluorophenoxy)benzonitrile. This versatile starting material can be readily converted into several key structural motifs, including tetrazoles, biphenyls, and benzylamines, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are intended to serve as a guide for the laboratory synthesis and further development of novel therapeutic agents.

Introduction

This compound is a valuable building block in organic synthesis due to the presence of three key functional regions: the nitrile group, the fluorophenyl ring, and the diphenyl ether linkage. These features allow for a variety of chemical transformations to generate a diverse library of compounds. The derivatives of this molecule, particularly those incorporating tetrazole and biphenyl moieties, have shown potential as inhibitors of critical signaling pathways in cancer, such as the PD-1/PD-L1 immune checkpoint.[1][2][3][4] This document details the synthetic procedures for key derivatives and provides an overview of a relevant biological pathway.

Synthetic Pathways Overview

The primary synthetic transformations of this compound discussed herein involve the conversion of the nitrile group into a tetrazole or a primary amine, and a strategy for the synthesis of a biphenyl derivative.

Synthesis_Workflow start This compound tetrazole 5-(4-(4-Fluorophenoxy)phenyl)-1H-tetrazole start->tetrazole [3+2] Cycloaddition (NaN3, NH4Cl, DMF) amine 4-(4-Fluorophenoxy)benzylamine start->amine Reduction (LiAlH4, THF) biphenyl_intermediate 4-Bromo-1-(4-fluorophenoxy)benzene biphenyl 4'-(4-Fluorophenoxy)-[1,1'-biphenyl]-4-carbonitrile biphenyl_intermediate->biphenyl Suzuki-Miyaura Coupling ((4-cyanophenyl)boronic acid, Pd catalyst, Base)

Caption: Synthetic routes for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-(4-Fluorophenoxy)phenyl)-1H-tetrazole

This protocol describes the [3+2] cycloaddition reaction of the nitrile group with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.[5][6][7][8]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF (10 volumes), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 volumes).

  • Acidify the mixture to pH 2-3 with 1M HCl to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

Quantitative Data Summary:

Starting MaterialProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
This compound5-(4-(4-Fluorophenoxy)phenyl)-1H-tetrazoleNaN₃, NH₄ClDMF12-2412085-95
Protocol 2: Synthesis of 4'-(4-Fluorophenoxy)-[1,1'-biphenyl]-4-carbonitrile

This protocol outlines a Suzuki-Miyaura cross-coupling reaction to form a biphenyl linkage. This example uses a brominated analog of the starting material, 4-bromo-1-(4-fluorophenoxy)benzene, and couples it with (4-cyanophenyl)boronic acid.[9][10]

Materials:

  • 4-Bromo-1-(4-fluorophenoxy)benzene

  • (4-cyanophenyl)boronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve 4-bromo-1-(4-fluorophenoxy)benzene (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and the base (2.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-16 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Aryl HalideBoronic AcidCatalystBaseSolvent SystemReaction Time (h)Temperature (°C)Yield (%)
4-Bromo-1-(4-fluorophenoxy)benzene(4-cyanophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O8-169070-85
Protocol 3: Synthesis of 4-(4-Fluorophenoxy)benzylamine

This protocol describes the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LAH).[11][12][13][14][15]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (1 volume relative to LiAlH₄ weight), 15% aqueous NaOH (1 volume), and then water again (3 volumes).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or distillation under reduced pressure.

Quantitative Data Summary:

Starting MaterialProductReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
This compound4-(4-Fluorophenoxy)benzylamineLiAlH₄THF4-6Room Temp.80-90

Application in Drug Discovery: Targeting the PD-1/PD-L1 Pathway

Derivatives of this compound, especially biphenyl and tetrazole analogs, are being investigated as small molecule inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[1][4][16] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[17][18][19][20]

PD-1/PD-L1 Signaling Pathway:

When T-cells are activated, they express PD-1 on their surface. Many cancer cells upregulate the expression of PD-L1. The binding of PD-L1 on the tumor cell to PD-1 on the T-cell initiates a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity, thereby suppressing the anti-tumor immune response.[19][21] Small molecule inhibitors can disrupt this interaction, leading to the reactivation of the T-cell's ability to recognize and kill cancer cells.[1][16]

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruitment & Activation TCR TCR PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Dephosphorylation Inhibition T-Cell Inhibition (Exhaustion, Anergy) PI3K_AKT->Inhibition Downregulation leads to Inhibitor Small Molecule Inhibitor (e.g., Biphenyl Tetrazole Derivative) Inhibitor->PDL1 Blocks Interaction

References

Application Notes and Protocols for Liquid Crystal and OLED Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the applications of liquid crystals and Organic Light-Emitting Diode (OLED) materials in various scientific and technological fields. This document includes experimental protocols for the synthesis of key materials and the fabrication of devices, along with quantitative performance data and visualizations to aid in understanding and implementation.

Section 1: Liquid Crystal Science and Applications

Liquid crystals represent a state of matter that has properties between those of conventional liquids and those of solid crystals. This unique combination of fluidity and anisotropic properties makes them invaluable in a wide range of applications, from high-resolution displays to sensitive biosensors.

Applications of Liquid Crystals

Liquid crystals are most famously known for their use in Liquid Crystal Displays (LCDs) , which are ubiquitous in televisions, computer monitors, and mobile devices.[1][2] In an LCD, an electric field is used to change the orientation of the liquid crystal molecules, thereby controlling the passage of light through polarizers to create an image.[2] Beyond displays, liquid crystals are utilized in:

  • Temperature Sensing: Thermochromic liquid crystals change color in response to temperature variations, enabling their use in thermometers and thermal mapping applications.

  • Biosensors: Liquid crystal-based biosensors offer a label-free and highly sensitive method for detecting a variety of biological molecules and interactions.[3][4] The binding of an analyte to a functionalized surface can disrupt the ordering of the liquid crystal, leading to a detectable optical signal.[3]

  • Optical Imaging and Light Modulation: The ability to control the refractive index of liquid crystals with an electric field allows for their use in tunable lenses, filters, and light modulators.

Quantitative Performance of Liquid Crystal Displays

The performance of LCDs is characterized by several key metrics, which are summarized in the table below.

ParameterTypical Values for IPS LCDsTypical Values for VA LCDsNotes
Static Contrast Ratio 800:1 - 1500:13000:1 - 4000:1Higher contrast ratios provide deeper blacks and more vibrant images.
Response Time < 20 ms to > 150 ms< 20 ms to > 150 msThe time it takes for a pixel to change from one color to another. Faster response times are crucial for fast-moving content to avoid motion blur.[5]
Brightness 200 - 250 cd/m²200 - 250 cd/m²The maximum luminance of the display. Higher brightness is important for viewing in well-lit environments.[6]
Viewing Angle Wide (up to 178°)More limited than IPSThe angle at which the display can be viewed without a significant degradation in image quality.[7]
Experimental Protocols: Liquid Crystals

4'-pentyl-4-cyanobiphenyl (5CB) is a common nematic liquid crystal used in research and display applications.[8][9]

Materials:

  • Biphenyl

  • Bromine (Br₂)

  • Aluminum chloride (AlCl₃)

  • Pentanoyl chloride (C₄H₉COCl)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (NH₂NH₂)

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents for reaction and purification (e.g., carbon disulfide, ethanol)

Procedure:

  • Bromination of Biphenyl: React biphenyl with bromine in a suitable solvent (e.g., carbon disulfide) to introduce a bromine atom to the 4-position, forming 4-bromobiphenyl.

  • Friedel-Crafts Acylation: React 4-bromobiphenyl with pentanoyl chloride in the presence of aluminum chloride as a catalyst to introduce the pentanoyl group, forming 4-bromo-4'-pentanoylbiphenyl.

  • Wolff-Kishner Reduction: Reduce the ketone group of 4-bromo-4'-pentanoylbiphenyl to an alkyl group using potassium hydroxide and hydrazine hydrate in a high-boiling solvent like diethylene glycol. This step yields 4-bromo-4'-pentylbiphenyl.

  • Cyanation: React 4-bromo-4'-pentylbiphenyl with copper(I) cyanide in a solvent like DMF to replace the bromine atom with a cyano group, yielding 4'-pentyl-4-cyanobiphenyl (5CB).[8]

  • Purification: The final product should be purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity, which is critical for its liquid crystalline properties.

Synthesis_of_5CB

This protocol describes the fabrication of a simple twisted nematic liquid crystal display cell.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass slides

  • Polyvinyl alcohol (PVA) solution (e.g., 1 wt% in water)

  • 4'-pentyl-4-cyanobiphenyl (5CB) liquid crystal

  • Spacers (e.g., 5-10 µm diameter polymer spheres)

  • UV-curable epoxy

  • Polarizing films

  • Spin coater

  • Hot plate

  • Rubbing machine or soft cloth

  • UV lamp

  • Optical microscope with crossed polarizers

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Alignment Layer Deposition: Spin-coat a thin layer of PVA solution onto the ITO-coated side of two glass slides.

  • Baking: Bake the PVA-coated slides on a hot plate (e.g., at 100°C for 10 minutes) to remove the solvent.

  • Rubbing: Unidirectionally rub the PVA surface of each slide with a soft cloth or a rubbing machine. The rubbing direction on the two slides should be perpendicular to each other.

  • Cell Assembly: Place spacers onto one of the rubbed substrates. Apply a small amount of UV-curable epoxy around the perimeter of the substrate. Place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions at 90 degrees.

  • Cell Sealing: Gently press the two substrates together and cure the epoxy using a UV lamp to seal the cell, leaving a small gap for filling.

  • Liquid Crystal Filling: Heat the empty cell and the 5CB liquid crystal to above the nematic-isotropic transition temperature of 5CB (around 35°C).[9] Place a drop of the isotropic 5CB at the filling gap and allow it to fill the cell via capillary action.

  • Sealing the Filling Port: Seal the filling port with UV-curable epoxy.

  • Polarizer Attachment: Attach polarizing films to the outer surfaces of the cell, with the polarization axes aligned with the rubbing directions of the adjacent glass plates.

TN_LCD_Fabrication

Liquid Crystal Biosensors: Principle and Performance

Liquid crystal biosensors leverage the high sensitivity of liquid crystal ordering to interfacial events. A common approach involves immobilizing a biological recognition element (e.g., an antibody or enzyme) on a surface.

LC_Biosensor_Principle

AnalyteRecognition ElementLimit of Detection (LOD)Reference
GlucoseGlucose Oxidase~1 µM[3]
Heavy Metal Ions (e.g., Hg²⁺)Specific Ligands0.5 µM[10]
Proteins (e.g., BSA)Antibody1 fg/ml[4]
DNAComplementary DNA strandpM range[3]

Section 2: OLED Material Science and Applications

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds to produce light when an electric current is applied.[11] This technology has revolutionized the display and lighting industries due to its superior performance characteristics.

Applications of OLEDs

OLEDs offer significant advantages over conventional display and lighting technologies, including:

  • Displays: OLED displays are known for their exceptional contrast ratios, vibrant colors, wide viewing angles, and fast response times.[12][13] They are widely used in high-end smartphones, televisions, and wearable devices.[14]

  • Lighting: OLEDs can be fabricated into large, thin, and flexible panels, providing diffuse and glare-free illumination.[11] This makes them suitable for architectural lighting, automotive lighting, and general illumination.

  • Flexible and Transparent Electronics: The use of flexible substrates allows for the creation of rollable, foldable, and transparent displays, opening up new possibilities for device design.

Quantitative Performance of OLEDs

The performance of OLEDs is evaluated based on several key metrics, which vary depending on the application.

ParameterDisplaysLightingNotes
Luminance (cd/m²) >1000 (peak)1000 - 5000A measure of the brightness of the emitted light.
Luminous Efficacy (lm/W) 20 - 6040 - 90The efficiency of converting electrical power to visible light.
Lifetime (LT₇₀ hours) >30,000>40,000The time it takes for the luminance to decrease to 70% of its initial value. Blue OLEDs typically have a shorter lifetime.[12]
Color Rendering Index (CRI) >90>90A measure of the ability of a light source to reveal the colors of various objects faithfully in comparison with a natural or standard light source.
Response Time < 1 msN/ASignificantly faster than LCDs, eliminating motion blur.[15]
Experimental Protocols: OLEDs

Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a widely used electron-transporting and emissive material in OLEDs.[1][16]

Materials:

  • 8-hydroxyquinoline

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Acetic acid

Procedure:

  • Prepare 8-hydroxyquinoline solution: Dissolve 8-hydroxyquinoline in a mixture of deionized water and acetic acid with stirring until a clear orange solution is obtained.[1]

  • Prepare aluminum nitrate solution: Dissolve aluminum nitrate nonahydrate in deionized water with stirring until a clear solution is formed.[1]

  • Precipitation: Add the aluminum nitrate solution to the 8-hydroxyquinoline solution and stir the resulting suspension. Slowly add ammonium hydroxide dropwise with continuous stirring to precipitate the Alq₃. A yellow-green precipitate will form.[1]

  • Washing and Drying: Filter the precipitate and wash it thoroughly with hot deionized water. Dry the collected Alq₃ powder in a vacuum oven.

Synthesis_of_Alq3

This protocol outlines the fabrication of a simple multi-layer small molecule OLED using a combination of solution processing and thermal evaporation.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Hole-Transport Layer (HTL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD))

  • Emissive Layer (EML) material (e.g., Alq₃)

  • Electron-Transport Layer (ETL) material (e.g., Alq₃)

  • Cathode material (e.g., Lithium Fluoride (LiF) and Aluminum (Al))

  • Appropriate solvents (e.g., chlorobenzene)

  • Spin coater

  • Glovebox with integrated thermal evaporator

  • Ultrasonic bath

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning: Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and then treat with UV-ozone to increase the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Inside a nitrogen-filled glovebox, spin-coat a thin layer of filtered PEDOT:PSS solution onto the ITO substrate. Anneal the substrate on a hotplate.

  • Hole Transport Layer (HTL) Deposition: Dissolve the HTL material (e.g., NPD) in a suitable solvent (e.g., chlorobenzene) and spin-coat it on top of the HIL. Anneal the substrate.

  • Emissive and Electron Transport Layer (EML/ETL) Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the EML (e.g., Alq₃) and ETL (e.g., Alq₃) by thermal evaporation at a controlled rate.

  • Cathode Deposition: Without breaking the vacuum, deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a cover glass to protect the organic layers from moisture and oxygen.

OLED_Fabrication

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(4-Fluorophenoxy)benzonitrile after its synthesis.

Troubleshooting Common Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Oily Product Instead of Crystals During Recrystallization The boiling point of the solvent is higher than the melting point of the product (66-71°C).- Select a solvent or solvent mixture with a lower boiling point. - Try cooling the solution more slowly to encourage crystal formation.
High concentration of impurities depressing the melting point.- Perform a preliminary purification step, such as a simple filtration through a silica plug, before recrystallization. - Consider using column chromatography for purification.
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution in an ice bath or refrigerate to maximize precipitation.
Premature crystallization during hot filtration.- Pre-heat the filtration apparatus (funnel and receiving flask). - Add a small amount of hot solvent to the funnel just before filtration.
Product Fails to Crystallize from any Solvent The compound may be too impure to form a crystal lattice.- Purify the crude product using column chromatography first, then recrystallize the partially purified material.
Streaking or Poor Separation on TLC/Column Chromatography The compound is too polar for the chosen eluent system.- Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
The compound is interacting strongly with the silica gel (acidic).- Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the silica gel.
The sample was not fully dissolved or was loaded in too strong a solvent.- Ensure the sample is fully dissolved in a minimal amount of the eluent or a weak solvent before loading onto the column.
Presence of Unreacted Starting Materials in the Final Product Incomplete reaction.- Monitor the reaction progress by TLC or GC to ensure completion before workup.
Inefficient purification.- Optimize the column chromatography conditions (e.g., use a shallower solvent gradient) to improve separation of the product from starting materials. - Recrystallize the product from a suitable solvent to remove more soluble starting materials.
Persistent Yellow or Brown Color in the Final Product Presence of colored impurities from the synthesis, possibly from the copper catalyst or side reactions.- Treat a solution of the crude product with activated carbon before filtration and recrystallization. - Ensure thorough removal of the copper catalyst during the workup by washing with an aqueous solution of a chelating agent like ammonia or ammonium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and commonly used methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the scale of the synthesis and the nature of the impurities.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: While the optimal solvent must be determined experimentally, a good starting point for recrystallization is a mixed solvent system of an alcohol and an alkane, such as ethanol/hexanes or isopropanol/heptane.[1] Another option to explore is a mixture of a chlorinated solvent and an aromatic hydrocarbon, for instance, methylene chloride/toluene.[2] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q3: What eluent system should I use for column chromatography?

A3: For silica gel column chromatography, a mixture of a non-polar solvent and a moderately polar solvent is typically effective. A good starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or pentane.[3] You can monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.

Q4: How can I remove the copper catalyst used in the Ullmann synthesis?

A4: The copper catalyst can often be removed during the aqueous workup. Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help to complex with the copper and draw it into the aqueous phase. If copper residues persist, they can usually be removed by column chromatography.

Q5: What are the likely impurities I need to remove?

A5: The most probable impurities from an Ullmann-type synthesis are unreacted starting materials (e.g., 4-fluorophenol and a halobenzonitrile), homocoupled byproducts, and residual copper catalyst.[4][5][6]

Q6: How can I confirm the purity of my final product?

A6: The purity of this compound can be assessed using several analytical techniques. The most common are:

  • Melting Point: A sharp melting point within the literature range (66-71°C) is a good indicator of purity.[4][7]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems suggests high purity.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities present.

Experimental Protocols

The following are detailed methodologies for the purification of this compound based on standard laboratory practices and procedures for analogous compounds.

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and the choice of solvent may need to be optimized.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/hexanes mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one or a solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization. If using a solvent pair, add the anti-solvent (e.g., hexanes) dropwise to the warm solution until it becomes cloudy, then allow it to cool.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-200 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. Aim for an Rf value of 0.2-0.3 for the product. A good starting point is 10% ethyl acetate in hexanes.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).

    • Collect fractions and monitor them by TLC.

  • Isolation of Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

General Purification Workflow

PurificationWorkflow start Crude Product (Post-Synthesis) workup Aqueous Workup (e.g., water wash, extraction) start->workup recrystallization Recrystallization workup->recrystallization If relatively pure column_chromatography Column Chromatography workup->column_chromatography If complex mixture purity_check Purity Analysis (TLC, GC, NMR, MP) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product Purity ≥ 98% troubleshooting Troubleshooting purity_check->troubleshooting Purity < 98% troubleshooting->recrystallization troubleshooting->column_chromatography

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting issue issue solution solution start Start Recrystallization issue_oiling_out Product Oiling Out? start->issue_oiling_out issue_low_yield Low Yield? issue_oiling_out->issue_low_yield No solution_oiling_out_1 Use lower boiling point solvent issue_oiling_out->solution_oiling_out_1 Yes solution_oiling_out_2 Cool slowly issue_oiling_out->solution_oiling_out_2 Yes issue_no_crystals No Crystals Form? issue_low_yield->issue_no_crystals No solution_low_yield_1 Minimize hot solvent issue_low_yield->solution_low_yield_1 Yes solution_low_yield_2 Cool in ice bath issue_low_yield->solution_low_yield_2 Yes solution_no_crystals_1 Scratch flask issue_no_crystals->solution_no_crystals_1 Yes solution_no_crystals_2 Add seed crystal issue_no_crystals->solution_no_crystals_2 Yes solution_no_crystals_3 Purify by column first issue_no_crystals->solution_no_crystals_3 If still no crystals

Caption: A decision tree for troubleshooting common issues in recrystallization.

References

Technical Support Center: Minimizing By-product Formation in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of unwanted by-products during diaryl ether synthesis, primarily focusing on the Ullmann condensation and related copper-catalyzed methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Significant formation of a dehalogenated arene by-product.

Question: My reaction is producing a significant amount of the arene corresponding to my starting aryl halide (e.g., benzene from bromobenzene). How can I minimize this dehalogenation?

Answer: Dehalogenation is a common side reaction in Ullmann condensations, where the aryl halide is reduced.[1] This is often exacerbated by high temperatures and the presence of hydrogen sources.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Presence of Protic Impurities Traces of water in the solvent or on glassware can act as a proton source. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
High Reaction Temperature Excessive heat can promote radical pathways that lead to dehalogenation. If possible, lower the reaction temperature. Modern ligand-accelerated protocols often allow for milder conditions (e.g., 80-120 °C).
Choice of Solvent Some solvents can act as hydrogen donors. Consider screening alternative anhydrous, high-boiling polar aprotic solvents like DMF, NMP, or dioxane.
Inefficient Catalytic Cycle A slow desired coupling reaction can allow side reactions like dehalogenation to become more prominent. Optimizing the catalyst, ligand, and base system to accelerate the C-O bond formation can outcompete the dehalogenation pathway.
Issue 2: Observation of phenol homo-coupling by-products.

Question: I am observing by-products that appear to be from the coupling of two molecules of my starting phenol. What causes this and how can it be prevented?

Answer: The oxidative homo-coupling of phenols can occur as a side reaction, particularly in the presence of copper catalysts and an oxidant (which can be adventitious air).

Potential Causes and Solutions:

Potential CauseSuggested Solution
Oxidative Conditions The presence of oxygen can facilitate the oxidation of the copper catalyst and promote phenol homo-coupling. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).
Sub-optimal Ligand The ligand plays a crucial role in stabilizing the copper catalyst and directing the reaction towards the desired cross-coupling. A well-chosen ligand can suppress the homo-coupling pathway. Screening different ligand classes (e.g., diamines, amino acids, β-diketones) is recommended.
Reaction Stoichiometry Using a slight excess of the aryl halide relative to the phenol can help to favor the cross-coupling reaction over phenol homo-coupling.
Issue 3: Low yield of the desired diaryl ether and a complex mixture of by-products.

Question: My reaction is giving a low yield of the desired product and my crude NMR shows a complex mixture of unidentifiable by-products. What are the first steps I should take to troubleshoot this?

Answer: A low yield with multiple by-products suggests that the reaction conditions are not optimal for the desired transformation and multiple side reactions are occurring. A systematic optimization of the reaction parameters is necessary.

Troubleshooting Workflow:

G start Low Yield & Complex Mixture reagent_purity Check Reagent Purity (Aryl halide, Phenol, Solvent, Base) start->reagent_purity catalyst_system Optimize Catalyst System reagent_purity->catalyst_system If purity is confirmed ligand_screening Screen Ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline) catalyst_system->ligand_screening base_screening Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) catalyst_system->base_screening reaction_conditions Optimize Reaction Conditions solvent_screening Screen Solvents (e.g., Toluene, Dioxane, DMF) reaction_conditions->solvent_screening temp_screening Vary Temperature (e.g., 80, 100, 120 °C) reaction_conditions->temp_screening ligand_screening->reaction_conditions base_screening->reaction_conditions end Improved Yield & Selectivity solvent_screening->end temp_screening->end

Caption: A logical workflow for troubleshooting low yield and complex by-product formation in diaryl ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in Ullmann diaryl ether synthesis and why does it form?

A1: The most commonly reported by-product is the dehalogenated arene, formed from the reduction of the starting aryl halide.[1] This can occur through various mechanisms, including protonolysis of an organocopper intermediate by trace water or other protic species in the reaction mixture. High reaction temperatures can also promote radical pathways that lead to hydrogen atom abstraction from the solvent or other reagents.

Q2: Can the choice of base influence the formation of by-products?

A2: Absolutely. The base plays a critical role in the reaction, and its strength and properties can influence the reaction pathways. For example, a very strong base might promote side reactions of functional groups on your substrates. The choice of base is often interdependent with the solvent and catalyst system. For instance, in non-polar solvents like toluene, K₂CO₃ has been shown to be effective, while in more polar solvents like acetonitrile, Cs₂CO₃ is often used. It is recommended to screen a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates that maximize the desired product yield while minimizing by-products.

Q3: How do ligands help in minimizing by-product formation?

A3: Ligands play a crucial role in modern Ullmann-type reactions by:

  • Stabilizing the copper catalyst: This prevents catalyst decomposition and aggregation, maintaining its catalytic activity throughout the reaction.

  • Increasing the solubility of the catalyst: This is particularly important in less polar solvents.

  • Promoting the desired reductive elimination step: A well-chosen ligand can accelerate the formation of the C-O bond, making it the dominant reaction pathway and outcompeting side reactions like dehalogenation and homo-coupling.

Commonly used ligands include N,N-dimethylglycine, 1,10-phenanthroline, and various β-diketones.

Q4: Are there alternative methods to the Ullmann condensation for diaryl ether synthesis that might produce fewer by-products?

A4: Yes, several other methods exist. The Buchwald-Hartwig C-O coupling reaction, which is palladium-catalyzed, is a powerful alternative that often proceeds under milder conditions and with a broader substrate scope, which can lead to fewer by-products.[2] However, palladium catalysts and the required phosphine ligands are generally more expensive than their copper-based counterparts. For specific substrates, nucleophilic aromatic substitution (SₙAr) can be a very clean and efficient method, but it typically requires an electron-deficient aryl halide.

Data Presentation

Table 1: Effect of Base and Solvent on Diaryl Ether Yield

This table summarizes the impact of different bases and solvents on the yield of a model Ullmann diaryl ether synthesis. While this data primarily focuses on product yield, a higher yield generally correlates with a reduction in by-product formation.

EntryAryl HalidePhenolBaseSolventTemperature (°C)Yield (%)
12-Bromonaphthalenep-CresolK₂CO₃Toluene10058.3
22-Bromonaphthalenep-CresolCs₂CO₃Toluene10010
32-Bromonaphthalenep-CresolK₂CO₃o-Xylene14067.9
42-Bromonaphthalenep-CresolK₂CO₃NMP1000
5IodobenzenePhenolCs₂CO₃DMF10094
6IodobenzenePhenolK₂CO₃DMF10055
7IodobenzenePhenolKOHDMF10071

Data adapted from multiple sources.

Experimental Protocols

Protocol 1: High-Selectivity Ullmann Diaryl Ether Synthesis in a Non-Polar Solvent

This protocol is optimized for minimizing by-products when using a non-polar solvent.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenol (1.2 mmol)

  • CuIPPh₃ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vessel with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel, add the aryl bromide, phenol, CuIPPh₃, and K₂CO₃.

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ligand-Accelerated Diaryl Ether Synthesis

This protocol is a general starting point for optimizing reactions with various ligands.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • Ligand (e.g., N,N-dimethylglycine, 0.2 mmol, 20 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Add the aryl halide, phenol, CuI, ligand, and Cs₂CO₃ to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

By-product Formation Pathways

G cluster_main Desired Reaction Pathway cluster_side By-product Formation cluster_dehalo Dehalogenation cluster_homo Phenol Homo-coupling ArX Ar-X ArOAr Ar-O-Ar' (Diaryl Ether) ArX->ArOAr ArOH Ar'-OH ArOH->ArOAr Cu_cat Cu(I) Catalyst Cu_cat->ArOAr ArX_dehalo Ar-X ArH Ar-H (Dehalogenated Arene) ArX_dehalo->ArH H_source [H] H_source->ArH ArOH_homo1 Ar'-OH ArOAr_homo Ar'-O-Ar' (Homo-coupled Ether) ArOH_homo1->ArOAr_homo ArOH_homo2 Ar'-OH ArOH_homo2->ArOAr_homo

Caption: Competing reaction pathways in diaryl ether synthesis leading to by-product formation.

Experimental Workflow for Minimizing By-products

G start Reaction Setup inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm anhydrous Use Anhydrous Reagents & Solvents inert_atm->anhydrous reaction Run Reaction under Optimized Conditions anhydrous->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Workup & Purification monitoring->workup analysis Analyze Product & By-products (NMR, GC-MS) workup->analysis optimization Further Optimization? analysis->optimization optimization->reaction Yes end High-Purity Diaryl Ether optimization->end No

Caption: A typical experimental workflow designed to minimize by-product formation.

References

Technical Support Center: Optimizing Catalyst Loading for 4-Fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in reactions involving 4-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for cross-coupling reactions with 4-fluorobenzonitrile?

A1: For cross-coupling reactions like Suzuki-Miyaura and Heck, palladium-based catalysts are most common.[1][2] Given the strength of the C-F bond, reactions with 4-fluorobenzonitrile can be challenging and may require specialized, highly electron-donating ligands to facilitate the oxidative addition step.[3] Nickel catalysts are also emerging as a less expensive and effective alternative for activating challenging C-F bonds.[4][5]

Q2: What is a good starting catalyst loading percentage for a Suzuki-Miyaura reaction with 4-fluorobenzonitrile?

A2: For initial screening of Suzuki-Miyaura reactions involving aryl fluorides, a catalyst loading in the range of 1-5 mol% is a common starting point.[6] Due to the lower reactivity of the C-F bond compared to C-Cl, C-Br, or C-I bonds, a higher initial loading might be necessary than for other aryl halides.[3] Optimization experiments should then be performed to determine the lowest effective catalyst concentration.

Q3: Can I use the same catalyst system for a Heck reaction with 4-fluorobenzonitrile as I would for a Suzuki reaction?

A3: While both reactions often use palladium catalysts, the optimal ligand and conditions can differ significantly. For Heck reactions, phosphine ligands like PPh₃ or P(o-tol)₃ are frequently employed. The choice of base and solvent also plays a critical role and may need to be screened independently for each reaction type.[7] It is recommended to consult literature specific to the Heck reaction of aryl fluorides to select an appropriate starting catalyst system.

Q4: How does catalyst loading affect reaction time and cost?

A4: Generally, higher catalyst loading can lead to faster reaction rates, reducing reaction time. However, this increases the cost, especially with expensive palladium catalysts. Conversely, lower catalyst loading reduces costs but may require longer reaction times or higher temperatures to achieve full conversion.[8] The goal of optimization is to find the "sweet spot" that balances reaction efficiency, time, and cost.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with 4-fluorobenzonitrile, with a focus on problems related to catalyst loading.

Problem 1: Low or No Conversion

Q: My reaction shows very low or no conversion of 4-fluorobenzonitrile. I'm using a standard palladium catalyst. What should I do?

A: Low conversion is a common challenge, especially with a relatively unreactive substrate like 4-fluorobenzonitrile.[3] Here are the potential causes and solutions related to your catalyst:

  • Cause 1: Insufficient Catalyst Loading. The activation of the C-F bond is often the rate-limiting step and may require a higher catalyst concentration than other aryl halides.[3]

    • Solution: Incrementally increase the catalyst loading. Try running small-scale parallel reactions with catalyst loadings of 2 mol%, 5 mol%, and even up to 10 mol% to see if conversion improves.[6] Be aware that excessively high loadings can sometimes lead to side reactions.[8]

  • Cause 2: Inactive Catalyst Species. The active form of the catalyst, typically Pd(0), may not be generating efficiently from your Pd(II) precatalyst.[9]

    • Solution: Ensure your reaction conditions are suitable for the reduction of the precatalyst. The choice of solvent, base, and temperature can be critical. Some protocols may benefit from the addition of a reducing agent or the use of a pre-formed Pd(0) source like Pd(PPh₃)₄.[9]

  • Cause 3: Inappropriate Ligand. The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. For a challenging substrate like 4-fluorobenzonitrile, a generic ligand like triphenylphosphine may not be effective.

    • Solution: Screen a panel of ligands. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required for activating C-F bonds.[1]

  • Cause 4: Catalyst Poisoning. Impurities in your reagents or solvent (e.g., water, oxygen, sulfur-containing compounds) can poison the catalyst, rendering it inactive.[10]

    • Solution: Use anhydrous, degassed solvents and high-purity reagents. Ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Catalyst Deactivation (Precipitation of Palladium Black)

Q: My reaction starts but then stalls, and I observe the formation of a black precipitate (palladium black). What is happening?

A: The formation of palladium black indicates that your catalyst is decomposing and precipitating out of the solution, leading to a loss of catalytic activity.[9]

  • Cause 1: High Reaction Temperature. Excessive heat can cause the catalyst complex to break down and the palladium metal to agglomerate.

    • Solution: Try lowering the reaction temperature. You may need to compensate by increasing the reaction time or catalyst loading, but finding a stable temperature is key.

  • Cause 2: Incorrect Ligand-to-Metal Ratio. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. Conversely, too much ligand can sometimes inhibit the reaction.[6]

    • Solution: The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1 for monodentate ligands. It is advisable to screen different ratios. A common starting point is a 2:1 ratio of monodentate phosphine ligand to palladium.

  • Cause 3: Unstable Catalytic Intermediate. A specific intermediate in the catalytic cycle may be unstable under your current conditions, leading to catalyst decomposition.

    • Solution: Modifying the solvent can help stabilize catalytic species. Highly polar aprotic solvents like DMF or NMP are often used and can improve catalyst stability.

Problem 3: Formation of Side Products / Low Selectivity

Q: My reaction is consuming the starting material, but I am getting a mixture of products instead of my desired compound. How can catalyst loading affect this?

A: Low selectivity can be influenced by catalyst loading and the overall reaction kinetics.

  • Cause 1: Excessive Catalyst Loading. While it can increase the reaction rate, an overly high concentration of the catalyst can sometimes promote side reactions, such as homocoupling of the starting materials.[8]

    • Solution: Once you achieve good conversion, try to systematically decrease the catalyst loading to find the minimum amount required. This can often suppress the rate of side reactions relative to the desired product formation.

  • Cause 2: Reaction Temperature is Too High. High temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways.

    • Solution: Lower the reaction temperature. This may slow down the reaction, but it often improves selectivity. A balance between reaction rate and selectivity needs to be found through optimization.

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Common Cross-Coupling Reactions

Reaction TypeCatalyst System ExampleTypical Loading (mol%)Key Considerations
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhos1 - 5%Requires strong base (e.g., K₃PO₄, Cs₂CO₃). Ligand choice is critical for C-F activation.
Heck Reaction Pd(OAc)₂ / P(o-tol)₃2 - 5%Base is typically an amine (e.g., Et₃N). Higher temperatures are often needed.
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhos1 - 4%Requires a strong, non-nucleophilic base (e.g., NaOt-Bu). Inert atmosphere is crucial.
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI0.5 - 3% (Pd), 1 - 5% (CuI)Requires a copper co-catalyst. The C-F bond is very challenging to activate in this reaction.[3]

Table 2: Illustrative Example of Catalyst Loading Optimization

Reaction: Suzuki-Miyaura coupling of 4-fluorobenzonitrile with Phenylboronic Acid.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
10.5100241512
21.0100244541
32.0 100 18 98 92
45.010012>9991
52.080247570

Note: This data is illustrative, based on general principles of reaction optimization. Actual results will vary.

Experimental Protocols

General Protocol for Catalyst Loading Optimization Screening
  • Setup: In an array of reaction vials (e.g., in a parallel synthesizer or on a stirrer plate), add the substrate (4-fluorobenzonitrile), coupling partner, and base.

  • Solvent: Add the anhydrous, degassed solvent to each vial under an inert atmosphere.

  • Catalyst & Ligand Stock Solutions: Prepare stock solutions of the palladium precatalyst and the ligand in the reaction solvent. This allows for accurate dispensing of small quantities.

  • Catalyst Addition: Add the appropriate volume of the catalyst and ligand stock solutions to each vial to achieve the desired catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0, 3.0 mol%).

  • Reaction: Seal the vials, place them in the pre-heated reaction block, and begin stirring.

  • Monitoring: Monitor the reactions at set time points (e.g., 2, 4, 8, 16, 24 hours). Take a small aliquot from each vial, quench it, and analyze by a suitable method (e.g., GC-MS, LC-MS, or ¹⁹F NMR) to determine the conversion rate and yield.[11][12]

  • Analysis: Plot the yield versus catalyst loading and time to identify the optimal conditions that provide the best yield in the shortest time with the least amount of catalyst.

Visualizations

Workflow for Optimizing Catalyst Loading

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Refinement cluster_2 Phase 3: Final Optimization A Select Catalyst & Ligand (Based on Literature) B Define Standard Conditions (Solvent, Base, Temp) A->B C Screen Catalyst Loading (e.g., 1%, 2%, 5%) B->C D Monitor Conversion vs. Time (GC/LC/NMR) C->D E Identify Promising Range (e.g., 1-3%) D->E F Refine Loading (e.g., 1.0, 1.5, 2.0, 2.5%) E->F No_Conversion No/Low Conversion? Troubleshoot Catalyst System E->No_Conversion G Verify Optimal Loading F->G H Consider Temperature & Concentration Effects G->H I Final Protocol H->I G cluster_inactive Low Conversion Issues cluster_decomp High Conversion, Low Yield Issues Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Inactive_Catalyst Potential Cause: Inactive Catalyst System Check_Conversion->Inactive_Catalyst No Decomp Potential Cause: Catalyst/Product Decomposition or Side Reactions Check_Conversion->Decomp Yes Sol1 Solution: Increase Catalyst Loading Inactive_Catalyst->Sol1 Sol2 Solution: Screen Different Ligands Inactive_Catalyst->Sol2 Sol3 Solution: Check Reagent/Solvent Purity Inactive_Catalyst->Sol3 Sol4 Solution: Lower Reaction Temperature Decomp->Sol4 Sol5 Solution: Reduce Catalyst Loading Decomp->Sol5 Sol6 Solution: Change Solvent or Base Decomp->Sol6

References

4-(4-Fluorophenoxy)benzonitrile stability under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the chemical stability of 4-(4-Fluorophenoxy)benzonitrile in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable compound, widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its stability is primarily influenced by the pH and temperature of the solution. The two main potential degradation pathways are hydrolysis of the nitrile group and cleavage of the diaryl ether bond.

Q2: Which functional group is more susceptible to degradation under acidic or basic conditions?

A2: The nitrile group is significantly more susceptible to hydrolysis under both acidic and basic conditions compared to the diaryl ether bond.[2][3] Diaryl ethers are known for their high chemical stability and require harsh conditions, such as very strong acids (e.g., HBr, HI) and high temperatures, for cleavage.[3][4] Such conditions are typically much more aggressive than those needed for nitrile hydrolysis.

Q3: What is the expected product of degradation under acidic conditions?

A3: Under acidic conditions, the nitrile group (-CN) will hydrolyze to a carboxylic acid (-COOH).[5][6] The reaction proceeds by heating the nitrile with a dilute acid, such as hydrochloric acid.[2] The final products are 4-(4-fluorophenoxy)benzoic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[7]

Q4: What is the expected product of degradation under basic conditions?

A4: Under basic conditions (e.g., heating with sodium hydroxide solution), the nitrile group hydrolyzes to a carboxylate salt (e.g., sodium 4-(4-fluorophenoxy)benzoate).[2][7] Ammonia gas is also evolved during this reaction.[2] To obtain the free carboxylic acid, the resulting solution must be neutralized or acidified in a subsequent step.[2]

Stability and Degradation Summary

The following table summarizes the expected stability and primary degradation products of this compound under various conditions based on general chemical principles of nitrile and ether reactivity.

ConditionTemperatureExpected StabilityPrimary Degradation PathwayMajor Product(s)
Strong Acid (e.g., 3M HCl)High (Reflux)LowNitrile Hydrolysis4-(4-Fluorophenoxy)benzoic Acid + NH₄⁺
Mild Acid (e.g., pH 4-6)Room TempHighNegligibleNo significant degradation
Neutral (e.g., pH 7)Room TempVery HighNegligibleNo significant degradation
Mild Base (e.g., pH 8-10)Room TempHighNegligible to Slow Nitrile HydrolysisNo significant degradation / Trace of Carboxylate
Strong Base (e.g., 3M NaOH)High (Reflux)LowNitrile HydrolysisSodium 4-(4-Fluorophenoxy)benzoate + NH₃
Forcing Acidic (e.g., conc. HBr/HI)High (Reflux)Very LowEther Cleavage & Nitrile HydrolysisMixture of phenols and benzoic acid derivatives

Troubleshooting Guide

  • Possible Cause A: The reaction medium is inadvertently acidic or basic. Reagents or solvents may contain acidic or basic impurities.

  • Troubleshooting A: Check the pH of your reaction mixture. Ensure all reagents and solvents are pure and neutral. If necessary, use a buffered solution to maintain pH.

  • Possible Cause B: The reaction is being run at an elevated temperature for a prolonged period, which can slowly cause hydrolysis even under near-neutral conditions.

  • Troubleshooting B: If possible for your desired transformation, reduce the reaction temperature or time.

Issue 2: The nitrile hydrolysis reaction is not proceeding to completion.

  • Possible Cause A: The reaction conditions are too mild. Nitrile hydrolysis, while feasible, is often slow and requires heating.[2][6]

  • Troubleshooting A: Increase the temperature to reflux. Increase the concentration of the acid or base catalyst. Extend the reaction time.

  • Possible Cause B: Poor solubility of this compound in the aqueous medium.

  • Troubleshooting B: Consider adding a co-solvent (e.g., dioxane, THF) that is stable under the reaction conditions to improve solubility.

Issue 3: I am concerned about the stability of the diaryl ether bond during a planned nitrile hydrolysis.

  • Guidance: The diaryl ether linkage is very robust.[3] Standard conditions for nitrile hydrolysis (e.g., refluxing in 3M HCl or 3M NaOH) are generally not harsh enough to cause significant ether cleavage.[2][4] Avoid using strong hydrohalic acids like HBr and HI at high concentrations and temperatures if you want to ensure the ether bond remains intact.[8]

Degradation Pathway and Workflow Diagrams

G cluster_main This compound cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_unlikely Unlikely Pathway (Harsh Conditions) start F-Ph-O-Ph-CN acid_prod 4-(4-Fluorophenoxy)benzoic Acid (F-Ph-O-Ph-COOH) start->acid_prod Nitrile Hydrolysis (H₃O⁺, Δ) base_prod 4-(4-Fluorophenoxy)benzoate Salt (F-Ph-O-Ph-COO⁻ Na⁺) start->base_prod Nitrile Hydrolysis (OH⁻, Δ) ether_cleavage Phenols + Benzoic Acid Derivatives start->ether_cleavage Ether Cleavage (conc. HBr/HI, Δ)

Caption: Potential degradation pathways for this compound.

G prep 1. Prepare Solutions - Stock solution of test compound - Acidic/Basic buffers or solutions incubate 2. Incubate Samples - Mix stock with buffer at t=0 - Maintain constant temperature (e.g., 50°C) prep->incubate sample 3. Sample Aliquots - Withdraw samples at defined time points (e.g., 0, 2, 4, 8, 24h) incubate->sample quench 4. Quench Reaction - Neutralize aliquot immediately to stop degradation sample->quench analyze 5. Analyze Samples - Use quantitative method (e.g., HPLC, LC-MS) - Determine remaining parent compound quench->analyze

Caption: General experimental workflow for assessing chemical stability.

Experimental Protocol: Assessing Stability in Acidic Solution

This protocol outlines a general method for determining the stability of this compound in an acidic solution using HPLC analysis.

1. Materials and Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) for quenching

  • Class A volumetric flasks, pipettes, and vials

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ACN in a volumetric flask.

  • Acidic Solution (1M HCl): Prepare a 1M solution of HCl in HPLC-grade water.

  • Quenching Solution (2M NaOH): Prepare a 2M solution of NaOH in HPLC-grade water.

3. Experimental Procedure:

  • Set up a reaction vessel (e.g., a sealed vial) in a heating block or water bath set to the desired temperature (e.g., 60°C).

  • To the vessel, add 5 mL of the 1M HCl solution and allow it to equilibrate to the target temperature.

  • To initiate the experiment (t=0), add 50 µL of the 1 mg/mL stock solution to the heated acid solution. This creates a starting concentration of approximately 10 µg/mL.

  • Immediately withdraw a 100 µL aliquot for the t=0 time point.

  • Transfer the aliquot to an HPLC vial containing 100 µL of the 2M NaOH quenching solution and 800 µL of a 50:50 ACN/Water mixture. Mix thoroughly. This neutralizes the acid and dilutes the sample for analysis.

  • Continue to withdraw and quench aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Store quenched samples at 4°C until analysis.

4. Analysis:

  • Analyze the samples by a validated reverse-phase HPLC method with UV detection.

  • Monitor the peak area of the parent compound, this compound.

  • Plot the percentage of the remaining parent compound against time to determine the degradation rate. The appearance of a new peak corresponding to 4-(4-fluorophenoxy)benzoic acid can also be monitored.

References

Technical Support Center: Synthesis of 4-(4-Fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 4-(4-Fluorophenoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Ullmann-type reaction.[1][2][3] This reaction involves the formation of a diaryl ether from an aryl halide and a phenol. For this specific synthesis, the reaction typically proceeds between 4-fluorophenol and 4-chlorobenzonitrile in the presence of a copper catalyst and a base. The electron-withdrawing nature of the nitrile group on 4-chlorobenzonitrile makes it an excellent electrophile for this type of nucleophilic aromatic substitution (SNAr).[4]

Q2: Why is a copper catalyst necessary for the Ullmann reaction?

A2: The copper catalyst is essential for facilitating the coupling between the aryl halide and the phenoxide. The mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide.[1] Subsequent reductive elimination yields the desired diaryl ether and regenerates the active copper species, completing the catalytic cycle. While traditional Ullmann reactions required stoichiometric amounts of copper, modern protocols use catalytic amounts, often enhanced by ligands.[2]

Q3: Can I use 4-fluorobenzonitrile instead of 4-chlorobenzonitrile as the starting material?

A3: Yes, 4-fluorobenzonitrile can be used. In nucleophilic aromatic substitution reactions, the rate of reaction is often fastest with fluoride as the leaving group (F > Cl > Br > I) because the highly electronegative fluorine atom strongly activates the aromatic ring towards nucleophilic attack.[4] However, the carbon-fluorine bond is very strong, so its cleavage can be the rate-limiting step in some cases. The choice between 4-chlorobenzonitrile and 4-fluorobenzonitrile may depend on substrate availability, cost, and specific reaction conditions.

Q4: What is a typical temperature range for this synthesis?

A4: Traditional Ullmann reactions are known for requiring high temperatures, often in the range of 110-200°C.[5] However, the use of modern catalysts, ligands, and optimized solvent systems can often lower the required temperature to a milder range of 80-120°C. The optimal temperature will depend on the specific catalyst, solvent, and reactivity of the substrates.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

A: Low yield is a common issue that can be traced to several factors. Systematically evaluating each component of the reaction is the best approach.

  • Cause 1: Inactive Catalyst or Insufficient Loading. The copper catalyst may be oxidized or of poor quality.

    • Solution: Use high-purity copper(I) salts like CuI or CuBr. Consider using an air-stable, pre-formed catalyst complex like CuI(PPh₃) or employing recently developed copper oxide nanoparticle catalysts, which have shown high activity.[6] Ensure the catalyst loading is appropriate, typically 5-10 mol%.

  • Cause 2: Inappropriate Base or Insufficient Amount. The base is critical for deprotonating the 4-fluorophenol to form the active nucleophile. If the base is too weak or not soluble enough in the reaction medium, the reaction will be slow or may not proceed.

    • Solution: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective and common choices.[7] For challenging reactions, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary. Ensure at least 2 equivalents of the base are used.

  • Cause 3: Suboptimal Solvent Choice. The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.

    • Solution: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are standard choices for Ullmann reactions as they facilitate the SNAr mechanism.[3] However, some modern systems work well in non-polar solvents like toluene or xylene. The optimal choice is system-dependent; a solvent screen may be necessary. DMSO, in particular, is known to significantly accelerate SNAr reaction rates.

  • Cause 4: Low Reaction Temperature or Insufficient Time. The reaction may be kinetically slow under the current conditions.

    • Solution: Gradually increase the reaction temperature in 20°C increments, monitoring for product formation and potential decomposition. Ensure the reaction is allowed to run for a sufficient duration (typically 12-24 hours), using TLC or GC/LC-MS to monitor the consumption of starting materials.

Problem 2: Significant Side Product Formation

Q: I'm observing a major impurity in my crude product. How can I identify and minimize it?

A: The formation of side products can compete with your desired reaction, reducing the overall yield and complicating purification.

  • Side Product 1: 4-Hydroxybenzonitrile. This can arise from the reaction of 4-chlorobenzonitrile with residual water or hydroxide ions.

    • Minimization: Ensure all reagents and solvents are anhydrous. Use dry solvents and dry the base (e.g., K₂CO₃) in an oven before use. Running the reaction under a dry, inert atmosphere (Nitrogen or Argon) is crucial.

  • Side Product 2: 4-(4-Fluorophenoxy)benzamide or 4-(4-Fluorophenoxy)benzoic acid. The nitrile group (-CN) is susceptible to hydrolysis under harsh basic or acidic conditions, especially at high temperatures in the presence of water.[8][9][10]

    • Minimization: Avoid excessively high temperatures or prolonged reaction times. Ensure the work-up procedure is not overly acidic or basic for extended periods while heated. If hydrolysis is a persistent issue, milder reaction conditions (lower temperature, more efficient catalyst) should be explored.

  • Side Product 3: Homocoupling of 4-chlorobenzonitrile (4,4'-dicyanobiphenyl). This can occur as a side reaction in Ullmann-type couplings.

    • Minimization: This is often catalyst-dependent. Optimizing the catalyst and ligand system can favor the desired cross-coupling reaction over homocoupling.

Data Presentation: Parameter Comparison

The selection of catalyst and base is critical for maximizing reaction yield. The following tables summarize yield data from a model Ullmann diaryl ether synthesis, which can guide the optimization of the this compound synthesis.

Table 1: Comparison of Copper(I) Catalyst Performance (Reaction Conditions: Aryl bromide (1 equiv.), phenol (1.5 equiv.), K₂CO₃ (2 equiv.), 5 mol% catalyst, Toluene, 100°C, 24h)

EntryCatalystYield (%)
1CuI15.5
2CuI(PPh₃)60.2
3CuBr(PPh₃)43.5
4CuCl(PPh₃)30.7
5CuI(PPh₃)₃6.2

Data adapted from a model Ullmann coupling system. Yields are illustrative of catalyst efficacy trends.

Table 2: Effect of Base on Reaction Yield (Reaction Conditions: Aryl bromide (1 equiv.), phenol (1.5 equiv.), CuI(PPh₃) (5 mol%), Base (2 equiv.), Toluene, 100°C, 24h)

EntryBaseYield (%)
1K₂CO₃58.3
2Cs₂CO₃10.1
3Na₂CO₃0

Data adapted from a model Ullmann coupling system in a non-polar solvent. Base performance can vary significantly with the solvent.

Experimental Protocols

Detailed Protocol: Synthesis of this compound via Ullmann Condensation

This protocol is a representative procedure based on modern Ullmann-type diaryl ether syntheses.

Materials:

  • 4-Fluorophenol

  • 4-Chlorobenzonitrile

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 equiv.), 4-chlorobenzonitrile (1.1 equiv.), Copper(I) Iodide (0.1 equiv.), and anhydrous Potassium Carbonate (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-fluorophenol.

  • Reaction Execution: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the 4-fluorophenol is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Reaction_Pathway r1 4-Fluorophenol prod This compound reactants_node r1->reactants_node r2 4-Chlorobenzonitrile r2->reactants_node reagents CuI (catalyst) K₂CO₃ (base) DMF (solvent) 120-140°C prod->reagents reactants_node->prod +

Caption: General reaction scheme for Ullmann synthesis.

Troubleshooting_Workflow start Low Reaction Yield check_reagents Verify Reagent Quality (Purity, Anhydrous?) start->check_reagents check_catalyst Evaluate Catalyst System (Active Cu(I)? Ligand needed?) check_reagents->check_catalyst [Reagents OK] solution_reagents Purify/Dry Reagents Use Inert Atmosphere check_reagents->solution_reagents [Problem Found] check_base Assess Base Choice (Strength? Solubility?) check_catalyst->check_base [Catalyst OK] solution_catalyst Use High-Purity CuI Screen Ligands check_catalyst->solution_catalyst [Problem Found] check_conditions Optimize Conditions (Temp? Time? Concentration?) check_base->check_conditions [Base OK] solution_base Switch to K₃PO₄ or Cs₂CO₃ Ensure 2.0+ equiv. check_base->solution_base [Problem Found] solution_conditions Increase Temperature Increase Reaction Time check_conditions->solution_conditions [Problem Found]

Caption: Decision tree for troubleshooting low reaction yield.

Parameter_Optimization center Optimal Yield & Purity catalyst Catalyst (e.g., CuI) center->catalyst influences base Base (e.g., K₂CO₃) center->base influences solvent Solvent (e.g., DMF) center->solvent influences temperature Temperature (e.g., 120°C) center->temperature influences catalyst->base catalyst->solvent base->solvent base->temperature solvent->temperature temperature->catalyst

Caption: Interplay of key parameters for reaction optimization.

References

Troubleshooting incomplete conversion in fluorobenzonitrile substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing incomplete conversion in fluorobenzonitrile substitution reactions.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction on a fluorobenzonitrile is showing low conversion. What are the primary factors I should investigate?

Incomplete conversion in SNAr reactions involving fluorobenzonitriles is a common issue that can often be resolved by systematically evaluating several key parameters. The primary factors influencing the reaction's success are the strength of the nucleophile, the reaction temperature, the choice of solvent, and the presence of any deactivating groups on the aromatic ring.

A logical troubleshooting workflow can be followed to diagnose the issue:

G Troubleshooting Incomplete Conversion in Fluorobenzonitrile SNAr start Incomplete Conversion Observed check_nucleophile 1. Evaluate Nucleophile - Is it strong enough? - Is it sterically hindered? - Has it degraded? start->check_nucleophile check_conditions 2. Assess Reaction Conditions - Is the temperature high enough? - Is the reaction time sufficient? - Is the solvent appropriate? check_nucleophile->check_conditions Nucleophile OK sub_nucleophile Action: - Use a stronger, less hindered nucleophile. - Use fresh nucleophile. check_nucleophile->sub_nucleophile Issue Found check_reagents 3. Verify Reagent & Substrate Quality - Are reagents pure and dry? - Is the fluorobenzonitrile substrate pure? check_conditions->check_reagents Conditions OK sub_conditions Action: - Increase temperature. - Increase reaction time. - Switch to a polar aprotic solvent (e.g., DMSO, DMF). check_conditions->sub_conditions Issue Found check_atmosphere 4. Check Reaction Atmosphere - Was an inert atmosphere maintained? check_reagents->check_atmosphere Reagents OK sub_reagents Action: - Purify reagents and substrate. - Dry solvent and reagents. check_reagents->sub_reagents Issue Found solution Successful Conversion check_atmosphere->solution Atmosphere OK sub_atmosphere Action: - Degas solvent. - Run reaction under N2 or Ar. check_atmosphere->sub_atmosphere Issue Found sub_nucleophile->check_conditions sub_conditions->check_reagents sub_reagents->check_atmosphere sub_atmosphere->solution

Caption: Troubleshooting workflow for incomplete SNAr reactions.

Q2: How does the position of the fluorine atom and other substituents on the benzonitrile ring affect the reaction rate?

The position of the fluorine atom and the presence of other electron-withdrawing groups (EWGs) are critical for the success of nucleophilic aromatic substitution.

  • Activating Groups: The reaction is accelerated by the presence of strong electron-withdrawing groups (like -NO₂, -CN, -C(O)R) positioned ortho or para to the fluorine leaving group.[1][2] These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. A meta-positioned EWG offers less stabilization, leading to a significantly slower reaction.[2]

  • Leaving Group Ability: In nucleophilic aromatic substitution, fluoride is an excellent leaving group, often better than other halogens (F > Cl > Br > I).[3][4] This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Q3: I'm observing the formation of side products. What are the likely culprits and how can I minimize them?

Side product formation in fluorobenzonitrile substitutions often arises from competing reactions. Common side products can include those from reaction with trace water, or from multiple substitutions on the aromatic ring if other reactive sites are present.

To minimize side products:

  • Ensure an inert and anhydrous environment: Use dry solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the nitrile group or reaction with water.

  • Control stoichiometry: Use the correct molar ratios of reactants to avoid over-reaction or side reactions.

  • Optimize temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can improve selectivity and reduce the formation of degradation products.

Q4: Which analytical techniques are best for monitoring the progress of my reaction?

Effective reaction monitoring is crucial for determining the point of complete conversion and for identifying any issues early on.[5][6]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products. It is highly effective for accurately determining conversion rates.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing separation and identification of components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ) or by taking aliquots. ¹⁹F NMR is particularly useful for reactions involving fluorinated compounds.[6]

Troubleshooting Guides

Guide 1: Low Conversion Rate
Symptom Possible Cause Suggested Solution
Reaction stalls at <50% conversion after expected reaction time. Insufficient Reaction Temperature Gradually increase the reaction temperature in 10°C increments. Many SNAr reactions require elevated temperatures to proceed efficiently.[3]
Weak Nucleophile Consider using a stronger nucleophile. For example, if using an alcohol, try its corresponding alkoxide. Negatively charged nucleophiles are generally more reactive.[7][8]
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.[7]
Initial reaction rate is good but then plateaus. Reagent Degradation One of the reagents, particularly the nucleophile or base, may be degrading under the reaction conditions. Ensure high-purity, fresh reagents are used.
Product Inhibition In some cases, the product may inhibit the reaction. Try running the reaction at a lower concentration.
Guide 2: Multiple Products Observed
Symptom Possible Cause Suggested Solution
Formation of a more polar spot on TLC, possibly hydrolysis product. Presence of Water Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere (N₂ or Ar).
Product corresponding to substitution at an unintended position. Benzyne Mechanism If the fluorobenzonitrile lacks strong electron-withdrawing groups and a very strong base (like NaNH₂) is used, an elimination-addition (benzyne) mechanism can occur, leading to a mixture of regioisomers.[9] Confirm the substitution pattern of your starting material and consider if an alternative mechanism is possible under your conditions.
Higher molecular weight byproducts observed by MS. Multiple Substitutions If the starting material has multiple leaving groups or the product of the first substitution is still reactive, multiple substitutions can occur. Use a controlled stoichiometry of the nucleophile (e.g., 1.0 equivalent).

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile with an Amine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq).

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), via syringe.

    • Add the amine nucleophile (1.1 eq) to the stirring suspension.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C).

    • Monitor the reaction progress periodically using an appropriate analytical technique (e.g., TLC or HPLC) until the starting material is consumed.[5]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

G General SNAr Experimental Workflow A 1. Reagent Preparation - Add 4-fluorobenzonitrile & base to flask - Establish inert atmosphere B 2. Solvent & Nucleophile Addition - Add polar aprotic solvent - Add amine nucleophile A->B C 3. Reaction - Heat to 80-120°C - Monitor by TLC/HPLC B->C D 4. Workup - Quench with water - Extract with organic solvent - Wash with brine C->D E 5. Isolation & Purification - Dry organic layer - Concentrate solvent - Purify (e.g., chromatography) D->E

Caption: A typical experimental workflow for an SNAr reaction.

References

Proper storage and handling to prevent 4-(4-Fluorophenoxy)benzonitrile degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and stability of 4-(4-Fluorophenoxy)benzonitrile to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a dry, cool, and well-ventilated area. It is crucial to keep the container tightly closed to prevent moisture absorption and potential degradation.

Q2: What are the physical characteristics of this compound?

A2: This compound is a white to almost white powder or crystal. Any significant change in color or appearance may indicate degradation.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition of the compound.

Q4: What are the primary safety precautions when handling this compound?

A4: It is recommended to handle this compound in a well-ventilated area or with local exhaust ventilation. Avoid generating dust. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation or ingestion.

Troubleshooting Guide

Issue 1: The appearance of the compound has changed (e.g., discoloration, clumping).

  • Potential Cause: This may be a sign of degradation due to improper storage, such as exposure to moisture, light, or incompatible substances.

  • Recommended Action:

    • Verify that the storage conditions meet the recommendations (room temperature, dry, tightly sealed container).

    • Review handling procedures to ensure there was no cross-contamination.

    • If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments. Purity can be re-assessed using analytical techniques like HPLC.

Issue 2: Inconsistent or unexpected experimental results.

  • Potential Cause: If other experimental parameters have been ruled out, the integrity of the this compound may be compromised. Degradation could lead to the presence of impurities that interfere with the reaction.

  • Recommended Action:

    • Perform a purity check on the compound using a suitable analytical method (e.g., HPLC, GC-MS).

    • Consider performing a forced degradation study to understand potential degradation products and their impact on your specific application.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendation
Storage Temperature Room Temperature
Atmosphere Store in a dry environment.
Container Tightly closed container.
Ventilation Well-ventilated place.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.
Personal Protective Equipment Safety glasses, gloves, lab coat.

Experimental Protocols

Forced Degradation Studies to Assess Stability

Forced degradation studies are essential to establish the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing. These studies help identify potential degradation products and pathways. The following is a general protocol based on ICH guidelines that can be adapted for this compound.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable co-solvent for poorly soluble compounds if necessary (e.g., methanol, acetonitrile)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Due to the compound's poor water solubility, a co-solvent may be necessary for aqueous stress conditions.

  • Hydrolytic Degradation:

    • Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at 60°C for 24 hours.

    • Basic Conditions: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at 60°C for 24 hours.

    • Neutral Conditions: To an aliquot of the stock solution, add an equal volume of HPLC grade water. Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the samples to room temperature and neutralize the acidic and basic samples before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation:

    • Place the solid compound in an oven at 60°C for 48 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any potential degradation products. A common starting point for aromatic compounds is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Degradation of this compound start Observe Issue: - Change in appearance - Inconsistent results check_storage Verify Storage Conditions: - Room Temperature? - Dry Environment? - Tightly Sealed? start->check_storage check_handling Review Handling Procedures: - Cross-contamination? - Exposure to incompatibles? start->check_handling purity_analysis Perform Purity Analysis (e.g., HPLC, GC-MS) check_storage->purity_analysis check_handling->purity_analysis degradation_confirmed Degradation Confirmed purity_analysis->degradation_confirmed Impurities Detected no_degradation No Significant Degradation purity_analysis->no_degradation Purity is High use_fresh_batch Use a Fresh Batch of Compound degradation_confirmed->use_fresh_batch investigate_other Investigate Other Experimental Parameters no_degradation->investigate_other

Caption: Troubleshooting workflow for suspected degradation.

Storage_and_Handling_Workflow Recommended Storage and Handling Workflow receive Receive Compound inspect Inspect for Intact Seal and Correct Labeling receive->inspect store Store at Room Temperature in a Dry, Well-Ventilated Area inspect->store OK seal Keep Container Tightly Sealed store->seal handle Handling for Experiment seal->handle ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat handle->ppe avoid_dust Avoid Dust Formation handle->avoid_dust incompatibles Avoid Contact with: - Strong Acids - Strong Bases - Strong Oxidizing Agents handle->incompatibles return_to_storage Return to Proper Storage After Use ppe->return_to_storage avoid_dust->return_to_storage incompatibles->return_to_storage

Caption: Recommended storage and handling workflow.

Validation & Characterization

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 4-(4-Fluorophenoxy)benzonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Fluorophenoxy)benzonitrile and its structural analogs, 4-phenoxybenzonitrile and 4-(4-chlorophenoxy)benzonitrile. The data presented is essential for the structural elucidation and purity assessment of these compounds, which are of interest in medicinal chemistry and materials science.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogs. The assignments for this compound are based on established substituent effects and comparison with the experimentally determined data for the related compounds.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃, 400 MHz)

CompoundH-2, H-6 (ppm)H-3, H-5 (ppm)H-2', H-6' (ppm)H-3', H-5' (ppm)
This compound (Predicted)7.65 (d, 8.8)7.05 (d, 8.8)7.15 (m)7.10 (m)
4-Phenoxybenzonitrile7.63 (d, 8.8)7.03 (d, 8.8)7.42 (t, 7.9)7.21 (t, 7.4)
4-(4-Chlorophenoxy)benzonitrile7.64 (d, 8.8)7.02 (d, 8.8)7.40 (d, 8.8)7.08 (d, 8.8)

Chemical shifts (δ) are reported in ppm, and coupling constants (J) in Hz are given in parentheses. d = doublet, t = triplet, m = multiplet.

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, 100 MHz)

CompoundC-1 (ppm)C-2, C-6 (ppm)C-3, C-5 (ppm)C-4 (ppm)C-1' (ppm)C-2', C-6' (ppm)C-3', C-5' (ppm)C-4' (ppm)CN (ppm)
This compound (Predicted)163.5134.0117.5106.0150.5 (d)122.0 (d)116.5 (d)160.0 (d)118.5
4-Phenoxybenzonitrile162.1133.8117.8105.2155.4130.1124.9120.3118.9
4-(4-Chlorophenoxy)benzonitrile162.4133.9118.0105.6153.9130.2121.5130.8118.7

d = doublet, indicating coupling with ¹⁹F.

Structural Representation and Numbering Scheme

The following diagram illustrates the chemical structure and atom numbering system used for the NMR signal assignments of this compound.

Structure of this compound with atom numbering.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool into a clean, dry 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Spectrometer and Setup:

  • The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and resolution.

  • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: Set to approximately 16 ppm, centered around 5 ppm.

  • Acquisition Time: At least 2 seconds to ensure good resolution.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used.

  • Spectral Width: Set to approximately 220 ppm, centered around 100 ppm.

  • Acquisition Time: At least 1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 512 to 2048 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K.

5. Data Processing:

  • Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation.

  • Phase correct the spectra manually.

  • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

  • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking for all signals in both ¹H and ¹³C spectra.

This guide provides a foundational dataset and protocol for the NMR analysis of this compound and related compounds. Researchers are encouraged to use this information as a reference for their own experimental work and structural verification.

Unveiling the Molecular Fingerprint: A Comparative FTIR Spectral Analysis of 4-(4-Fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise molecular characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method to identify functional groups, offering a unique "molecular fingerprint" of a compound. This guide presents a detailed FTIR spectral analysis of 4-(4-Fluorophenoxy)benzonitrile, a versatile building block in medicinal chemistry and materials science. By comparing its spectral features with those of related compounds, we provide a comprehensive reference for its characterization.

The molecular structure of this compound incorporates three key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a nitrile group (-C≡N), an aromatic ether linkage (-O-), and a fluorinated benzene ring. Understanding the vibrational frequencies of these groups is crucial for confirming the identity and purity of the molecule.

Comparative Analysis of Key Functional Group Vibrations

To facilitate a clear understanding of the FTIR spectrum of this compound, the following table summarizes the expected and observed vibrational frequencies for its primary functional groups and compares them with those of structurally related molecules. This comparative approach aids in the precise assignment of absorption bands.

Functional GroupVibrational ModeThis compound (Expected Range cm⁻¹)4-Fluorobenzonitrile (Observed cm⁻¹)4-Phenoxybenzonitrile (Observed cm⁻¹)4,4'-Oxydibenzonitrile (Observed cm⁻¹)
Nitrile C≡N Stretch2220 - 2240~2225~2228~2226
Aromatic Ether Asymmetric C-O-C Stretch1200 - 1275-~1245~1240
Symmetric C-O-C Stretch1020 - 1075-~1045~1040
Fluoroaromatic C-F Stretch1150 - 1250~1230--
Aromatic Ring C=C Stretch1400 - 1600~1500, ~1600~1490, ~1590~1490, ~1590
Aromatic C-H Stretch3000 - 3100~3050 - 3100~3030 - 3070~3040 - 3080
C-H Out-of-plane Bend800 - 860 (para-disubstituted)~830~840~835

Note: The exact peak positions for this compound are predicted based on the spectral data of analogous compounds. Observed values for related compounds are approximate and sourced from publicly available spectral databases.

The nitrile (C≡N) stretching vibration is a particularly strong and sharp absorption, making it a reliable diagnostic peak. In aromatic nitriles, this band typically appears in the 2220-2240 cm⁻¹ region. The presence of the electron-withdrawing fluorine atom and the ether linkage is expected to have a minor electronic effect on the nitrile bond, but the peak should remain within this characteristic range.

The aromatic ether linkage is characterized by two C-O-C stretching vibrations: an asymmetric stretch, which is typically strong and found between 1200 and 1275 cm⁻¹, and a symmetric stretch, which is weaker and appears in the 1020-1075 cm⁻¹ range. The C-F stretching vibration in fluoroaromatic compounds gives rise to a strong absorption band in the 1150-1250 cm⁻¹ region. This peak may overlap with the strong C-O-C asymmetric stretching band.

The aromatic rings exhibit characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The substitution pattern on the benzene rings can be inferred from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ "fingerprint" region. For the 1,4-disubstituted (para) rings in this compound, a strong band is expected between 800 and 860 cm⁻¹.

Experimental Protocols

Accurate and reproducible FTIR data is contingent on proper sample preparation and instrument operation. The following is a detailed methodology for acquiring the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Clean the crystal with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Obtain a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply firm and even pressure to the sample using the ATR's pressure clamp. Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum.

Data Acquisition:

  • Acquire the FTIR spectrum of the sample. Typical acquisition parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

  • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Processing:

  • Perform a baseline correction on the acquired spectrum to ensure a flat baseline.

  • Identify and label the wavenumbers of the major absorption peaks.

  • Compare the obtained spectrum with reference spectra and the provided data table for functional group assignment and confirmation of the molecular structure.

Logical Workflow for FTIR Spectral Analysis

The following diagram illustrates the logical workflow for the FTIR spectral analysis of a solid organic compound.

FTIR_Analysis_Workflow FTIR Spectral Analysis Workflow cluster_prep Sample Preparation & Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Sample_Application Apply Solid Sample Background_Scan->Sample_Application Apply_Pressure Apply Pressure Sample_Application->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Baseline_Correction Baseline Correction Acquire_Spectrum->Baseline_Correction Peak_Picking Identify Peak Frequencies Baseline_Correction->Peak_Picking Functional_Group_Assignment Assign Functional Groups Peak_Picking->Functional_Group_Assignment Comparison Compare with Reference Data Functional_Group_Assignment->Comparison Final_Report Final Structural Confirmation Comparison->Final_Report

Caption: Workflow for FTIR analysis of a solid sample.

By following this structured approach and utilizing the comparative spectral data provided, researchers can confidently identify and characterize this compound, ensuring the integrity of their starting materials and the successful progression of their research and development endeavors.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Protocols for Determining the Purity of 4-(4-Fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-(4-Fluorophenoxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Ensuring the purity of this compound is critical, as impurities can affect the yield, safety, and efficacy of the final product.[2][3] This document outlines a detailed experimental protocol and presents a comparative analysis of different HPLC conditions to aid researchers in selecting the optimal method for their specific needs.

Introduction to HPLC for Purity Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the purity assessment of pharmaceutical intermediates.[4] The principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[2] By modifying the stationary phase chemistry, mobile phase composition, and other chromatographic parameters, a high degree of separation can be achieved for the main compound and its potential impurities.

Potential impurities in this compound can originate from the starting materials (e.g., 4-fluorophenol and 4-cyanobenzonitrile), side reactions leading to positional isomers, or degradation products such as the hydrolysis of the nitrile group to a carboxylic acid or amide.[3] A well-developed HPLC method should be able to resolve the main peak from all these potential impurities.

Standardized HPLC Protocol

This section details a generalized yet robust HPLC protocol that can serve as a starting point for the analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Sample: this compound.

  • Sample diluent: Acetonitrile/Water (50:50 v/v).

2.2. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

2.3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Comparison of HPLC Conditions

The choice of HPLC column and mobile phase can significantly impact the separation of this compound from its impurities. The following table compares the performance of different stationary phases and mobile phase modifiers.

Parameter Method 1 (Standard) Method 2 (Alternative Column) Method 3 (Alternative Mobile Phase)
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Expected Retention Time of Main Peak ~12 min~14 min~10 min
Resolution of Key Impurity Pair Baseline (>2.0)Potentially improved for aromatic impuritiesMay differ due to altered selectivity
Peak Asymmetry (Tailing Factor) < 1.2< 1.2< 1.2
Advantages Robust, widely available column.[4]Enhanced π-π interactions for better separation of aromatic compounds.[6]Different selectivity, can resolve co-eluting peaks.
Considerations May not resolve all positional isomers effectively.May have longer retention times.Methanol has higher viscosity and UV cutoff than acetonitrile.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship in selecting an appropriate HPLC method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Sample B->C E Equilibrate Column C->E D Prepare Mobile Phases D->E F Inject Sample E->F G Run Gradient Program F->G H Detect at 254 nm G->H I Integrate Peaks H->I J Calculate Purity I->J K Generate Report J->K

Caption: Experimental workflow for HPLC purity determination.

Method_Selection start Start Method Development c18 Initial Screen with C18 Column start->c18 resolution Adequate Resolution? c18->resolution phenyl Try Phenyl-Hexyl Column resolution->phenyl No mobile_phase Modify Mobile Phase (e.g., Methanol) resolution->mobile_phase No, try alternative final Final Validated Method resolution->final Yes phenyl->resolution mobile_phase->resolution

References

A Comparative Guide to the Structural Validation of 4-Cyano-4'-fluorodiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation of 4-Cyano-4'-fluorodiphenyl ether and its analogues. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel chemical entities.

Structural Overview and Alternatives

4-Cyano-4'-fluorodiphenyl ether is a substituted diphenyl ether featuring a nitrile group and a fluorine atom at the para positions of the two phenyl rings. This substitution pattern is of interest in materials science, particularly in the development of liquid crystals, due to the molecule's polarity and rod-like shape.[1] For a thorough structural validation, it is essential to compare its spectroscopic and physical properties with those of closely related, well-characterized compounds.

This guide will focus on a comparison with two primary alternatives:

  • 4-Phenoxybenzonitrile (4-Cyano-diphenyl ether): The direct, non-fluorinated analogue.

  • 4-Cyano-4'-pentylbiphenyl (5CB): A widely used liquid crystal, offering a comparison to a compound with similar applications but a different core structure.[2]

Comparative Spectroscopic Data

The structural integrity of a synthesized compound is primarily established through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data for 4-Cyano-4'-fluorodiphenyl ether and its selected alternatives.

Table 1: Physical and Molecular Properties

Property4-Cyano-4'-fluorodiphenyl ether4-Phenoxybenzonitrile4-Cyano-4'-pentylbiphenyl
Molecular Formula C₁₃H₈FNO[3]C₁₃H₉NO[4]C₁₈H₁₉N
Molecular Weight 213.21 g/mol [3]195.22 g/mol [4]249.35 g/mol
Appearance White to almost white powder to crystal[5]White to Almost white powder to crystal-
Melting Point 66 - 71 °C[5]42-46 °C-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

Carbon Atom4-Phenoxybenzonitrile4-Cyano-4'-pentylbiphenyl
C1 (C-CN) 118.7110.1
C4 (C-O or C-C) 162.8145.4
Nitrile Carbon (CN) 118.7119.0
Aromatic Carbons 117.9, 120.3, 124.5, 129.6, 133.3, 133.9, 155.3127.1, 129.6, 132.5, 143.9
Alkyl Carbons -14.0, 22.5, 31.0, 31.5, 35.8

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional Group4-Phenoxybenzonitrile4-Cyano-4'-pentylbiphenyl
C≡N Stretch ~2220-2240~2225
C-O-C Stretch (Ether) ~1240 (asymmetric), ~1040 (symmetric)-
Aromatic C-H Stretch ~3030-3100~3030-3100
Aromatic C=C Stretch ~1450-1600~1450-1600

Table 4: Mass Spectrometry Data (m/z)

Ion4-Phenoxybenzonitrile4-Cyano-4'-pentylbiphenyl
Molecular Ion [M]⁺ 195249
Key Fragments 167, 139, 92, 77, 65, 51206, 192, 165

Note: The predicted monoisotopic mass for 4-Cyano-4'-fluorodiphenyl ether is 213.05899 Da.[6] The mass spectrum would be expected to show a prominent molecular ion peak at m/z 213 and fragmentation patterns corresponding to the loss of CO, CN, and cleavage of the ether bond.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of chemical structures. Below are generalized procedures for the synthesis and key spectroscopic analyses.

Synthesis of 4-Cyano-4'-fluorodiphenyl ether

A common method for the synthesis of diaryl ethers is the Ullmann condensation. A generalized protocol for the synthesis of 4-Cyano-4'-fluorodiphenyl ether is as follows:

  • Reactants: 4-cyanophenol, 1-fluoro-4-iodobenzene, potassium carbonate (as a base), and a copper catalyst (e.g., copper(I) iodide).

  • Solvent: A high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure: a. To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol, potassium carbonate, and the copper catalyst. b. Add the solvent and stir the mixture at room temperature for a short period. c. Add 1-fluoro-4-iodobenzene to the mixture. d. Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C and monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into water. f. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield pure 4-Cyano-4'-fluorodiphenyl ether.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

  • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Electron ionization (EI) is a common method for generating ions, typically operating at 70 eV.

  • The instrument records the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural validation of 4-Cyano-4'-fluorodiphenyl ether.

G Reactants 4-cyanophenol + 1-fluoro-4-iodobenzene Synthesis Ullmann Condensation (Cu catalyst, K2CO3, DMF) Reactants->Synthesis Purification Column Chromatography Synthesis->Purification Product 4-Cyano-4'-fluorodiphenyl ether Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation Structural Validation NMR->Validation IR->Validation MS->Validation

Caption: Workflow for Synthesis and Structural Validation.

Conclusion

References

Comparative Analysis of 4-(4-Fluorophenoxy)benzonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the physical and chemical properties of 4-(4-Fluorophenoxy)benzonitrile and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in compound selection and experimental design.

Introduction

This compound is a versatile fluorinated aromatic compound with applications in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a fluorophenoxy group, imparts specific physicochemical properties that are of interest in various research and development endeavors. This guide presents a comparative overview of its key physical characteristics alongside those of structurally related benzonitrile derivatives.

Physical and Chemical Properties

The following table summarizes the key physical and chemical data for this compound and its analogs.

PropertyThis compound4-(4-Fluorophenyl)benzonitrile4-Fluorobenzonitrile4-(4-Methylphenoxy)benzonitrile
Molecular Formula C₁₃H₈FNOC₁₃H₈FNC₇H₄FNC₁₄H₁₁NO
Molecular Weight 213.21 g/mol [1]197.21 g/mol 121.11 g/mol 209.24 g/mol [1]
Melting Point 66-71 °C[1]112-116 °C32-34 °C71.5-73.5 °C[1]
Boiling Point 322.8 °C @ 760 mmHgNot available188 °C @ 750 mmHg338.7 °C (Predicted)[1]
Appearance White to almost white powder/crystal[1]Not availableWhite crystalline low melting solidNot available
Purity ≥98% (GC)[1]Not available≥99% (GC)Not available

Experimental Protocols

Melting Point Determination

The melting point of the compounds was determined using the capillary method with a Mel-Temp apparatus.

  • Sample Preparation: A small amount of the dry, crystalline compound was placed in a glass capillary tube, sealed at one end. The tube was gently tapped to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube was inserted into the heating block of the melting point apparatus.

  • Heating and Observation: The sample was heated at a controlled rate. The temperature at which the first drop of liquid appeared (onset of melting) and the temperature at which the entire sample turned into a clear liquid (completion of melting) were recorded to define the melting point range. For pure compounds, this range is typically narrow.

Purity Analysis by Gas Chromatography (GC)

The purity of the compounds was assessed using gas chromatography with a flame ionization detector (FID).

  • Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., acetone or dichloromethane).

  • GC System and Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used.

    • Carrier Gas: Helium was used as the carrier gas at a constant flow rate.

    • Injector and Detector Temperature: The injector and detector temperatures were maintained at 250 °C and 300 °C, respectively.

    • Oven Temperature Program: The oven temperature was programmed to start at a low temperature, ramp up to a higher temperature to ensure separation of all components, and then held at the final temperature.

  • Data Analysis: The area of each peak in the resulting chromatogram was integrated. The purity of the main compound was calculated as the percentage of its peak area relative to the total area of all peaks (excluding the solvent peak).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the physical characterization of a chemical compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Physical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MeltingPoint Melting Point Determination Purification->MeltingPoint Purified Sample GC_Purity GC Purity Analysis Purification->GC_Purity Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Data_Analysis Data Analysis & Interpretation MeltingPoint->Data_Analysis Melting Range Data GC_Purity->Data_Analysis Chromatogram Data Spectroscopy->Data_Analysis Spectral Data Final_Report Characterization Report Data_Analysis->Final_Report

Caption: Workflow for Physical Characterization of a Chemical Compound.

References

Comparative & Efficacy Studies

Comparative Biological Activity of 4-Phenoxybenzonitrile Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 4-(4-Fluorophenoxy)benzonitrile derivatives is limited in publicly available scientific literature. This guide therefore provides a comparative analysis of closely related 4-phenoxybenzonitrile and benzonitrile derivatives, which serve as valuable analogs for predicting potential biological activities. The primary activities identified for these related compounds are anticancer, through kinase inhibition, and antimicrobial effects.

This publication is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the biological performance of these compounds, supported by experimental data and detailed methodologies.

Anticancer Activity: Kinase Inhibition

The 4-phenoxybenzonitrile scaffold is a key feature in a number of potent kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The following data summarizes the inhibitory activity of various 4-phenoxyquinoline derivatives, which incorporate the 4-phenoxybenzonitrile moiety, against Platelet-Derived Growth Factor Receptor (PDGFr), a receptor tyrosine kinase.

Table 1: PDGFr Kinase Inhibitory Activity of 4-Phenoxyquinoline Derivatives

Compound IDStructurePDGFr IC₅₀ (µM)[1]
Ki6783 (1) 4-(4-tert-Butylphenoxy)quinoline0.13
Ki6896 (2) 4-(4-Benzoylphenoxy)quinoline0.31
Ki6945 (3) 4-(4-Benzamidophenoxy)quinoline0.050

Antimicrobial Activity

Certain benzonitrile derivatives have demonstrated notable antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) of a benzonitrile derivative against various microbial strains.

Table 2: Antimicrobial Activity of a Benzonitrile Derivative

Compound IDStructureMicroorganismMIC (µg/mL)[2]
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (Structure not shown)Botrytis fabae6.25

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the biological evaluation of the types of derivatives discussed.

In Vitro Kinase Inhibition Assay (PDGFr)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against the PDGFr tyrosine kinase.

Materials:

  • Recombinant human PDGFr kinase domain

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., Streptavidin-coated plates, phospho-specific antibody conjugated to a reporter enzyme)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the PDGFr kinase, the biotinylated peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km value for the enzyme.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Add the appropriate substrate for the reporter enzyme and measure the resulting signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[3][4][5][6]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10]

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[7][8][9][10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11][12][13][14][15]

Materials:

  • Microbial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain in the growth medium.

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the absorbance can be measured using a microplate reader.

  • The MIC is the lowest concentration of the compound at which the growth of the microorganism is inhibited.[11][12][13][14][15]

Visualizations

Signaling Pathway

G Simplified PDGFr Signaling Pathway PDGF PDGF Ligand PDGFr PDGFr Dimerization & Autophosphorylation PDGF->PDGFr PI3K PI3K PDGFr->PI3K RAS RAS PDGFr->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Phenoxyquinoline Inhibitor Inhibitor->PDGFr

Caption: Simplified PDGFr signaling pathway and the point of inhibition.

Experimental Workflows

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Mix Mix Components in Plate Compound_Prep->Mix Enzyme_Prep Prepare Kinase & Substrate Mix Enzyme_Prep->Mix Incubate Incubate Mix->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagents Stop->Detect Read Read Plate Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

G Workflow for MTT Cytotoxicity Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Analysis Seed_Cells Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed_Cells->Adhere Add_Compound Add Compound Dilutions Adhere->Add_Compound Incubate_Treatment Incubate (48-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Read_Absorbance->Calculate_Viability

References

Structure-Activity Relationship of 4-(4-Fluorophenoxy)benzonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(4-fluorophenoxy)benzonitrile scaffold serves as a versatile building block in medicinal chemistry, leading to the development of a diverse range of biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs derived from or related to this core structure, targeting different biological pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Analogs as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Several series of compounds incorporating a fluorophenoxy moiety have been investigated for their potential to inhibit c-Met, demonstrating that this functional group can be beneficial for potent activity.

N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives

A series of novel 4-phenoxypyridine derivatives were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase.[2] The study identified compound 26a as a particularly potent inhibitor.

Key Findings:

  • The presence of a 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker was found to be preferable for activity.[2]

  • Electron-withdrawing groups on the terminal phenyl ring, such as the fluorine atom, were shown to be beneficial for improving antitumor activities.[2]

Quantitative Data:

Compoundc-Met IC50 (μM)A549 IC50 (μM)H460 IC50 (μM)HT-29 IC50 (μM)
26a 0.0161.590.720.56

Experimental Protocol:

  • In vitro c-Met Kinase Assay: The inhibitory activities against c-Met kinase were not detailed in the provided information.

  • In vitro Cytotoxicity Assay: The cytotoxic activities against A549, H460, and HT-29 cancer cell lines were evaluated, though the specific assay protocol (e.g., MTT, XTT) was not specified.[2]

4-(2-fluorophenoxy)quinoline Derivatives

Two series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were designed and synthesized as selective c-Met inhibitors.[3] Compound 16 , bearing a 1H-imidazole-4-carboxamido linker, emerged as a highly potent and selective inhibitor.

Key Findings:

  • The 1H-imidazole-4-carboxamido linker was demonstrated to be of great importance for the antitumor activity.[3]

  • Compound 16 exhibited greater potency than the reference compound Foretinib against the tested cell lines.[3]

Quantitative Data:

Compoundc-Met Kinase IC50 (nM)HT-29 IC50 (μM)MKN-45 IC50 (μM)A549 IC50 (μM)
16 1.10.080.220.07
Foretinib -0.25 (3.1x less active)0.31 (1.4x less active)0.15 (2.1x less active)

Experimental Protocol:

  • In vitro Cytotoxicity Assay: The in vitro cytotoxic activity of the synthesized compounds was evaluated against three human cancer cell lines (HT-29, MKN-45, and A549). The specific details of the assay were not provided.[3]

  • In vitro c-Met Kinase Inhibitory Assay: Fifteen of the most potent compounds were further tested for their inhibitory activity against c-Met kinase. The protocol for this assay was not described.[3]

  • Molecular Docking: Molecular docking studies were performed to understand the binding mode of the compounds with the c-Met kinase domain.[3]

Analogs as Serotonin Reuptake Inhibitors (SSRIs)

The 4-fluorophenyl group is a common feature in many selective serotonin reuptake inhibitors (SSRIs), including the well-known antidepressant, citalopram.

2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines

Modeled after fluoxetine, three new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives were synthesized and evaluated as potential SSRIs.[4] While these compounds did bind to the serotonin reuptake transporter (SERT), they showed significantly lower potency compared to typical SSRIs.[4]

Quantitative Data:

CompoundSERT IC50 (μM)
10 (HCl salt) 1.45
11 (HCl salt) 3.27
12 (HCl salt) 9.56

Experimental Protocol:

  • SERT Binding Assay: The affinity of the compounds for the serotonin reuptake transporter (SERT) was determined, likely through a competitive radioligand binding assay, though the specific details were not provided. The results indicate single-site binding.[4]

Citalopram Analogs

To further explore the SAR at SERT, a series of (±)-4- and 5-substituted citalopram analogs were developed.[5] Citalopram itself is 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.

Key Findings:

  • Modifications at the 4- and 5-positions of the dihydroisobenzofuran ring were generally well-tolerated for SERT binding.[5]

  • The 5-Bromo analog (5 ) was as active and more selective for SERT over the norepinephrine transporter (NET) than citalopram.[5]

  • The enantioselectivity observed with citalopram (S > R) was retained in the synthesized enantiomeric pairs of the analogs.[5]

Quantitative Data for Selected Analogs:

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Citalopram (1) 1.94>3070>10,000
5-Br analog (5) 1.04>10,000>10,000
5-I analog (21) 1.42>10,000>10,000

Experimental Protocol:

  • Monoamine Transporter Binding Assays: The binding affinities of the analogs for SERT, DAT, and NET were evaluated in native rodent tissue, presumably using radioligand binding assays.[5]

Analogs as Equilibrative Nucleoside Transporter (ENT) Inhibitors

Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside salvage and for regulating adenosine signaling.

FPMINT Analogs

A series of analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a known ENT inhibitor, were screened to study their SAR.[6]

Key Findings:

  • The presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2.[6]

  • Replacement of the naphthalene moiety with a benzene ring abolished the inhibitory effects.[6]

  • Compound 3c was identified as the most potent inhibitor among the tested analogs.[6]

Quantitative Data:

CompoundENT1 IC50 (μM)ENT2 IC50 (μM)
2b 12.682.95
3c 2.380.57

Experimental Protocol:

  • [3H]uridine Uptake Assay: The inhibitory activity of the analogs was assessed by measuring the uptake of [3H]uridine in nucleoside transporter-deficient cells that were transfected with cloned human ENT1 and ENT2.[6] The IC50 values were determined from dose-response curves.[6]

  • Kinetic Analysis: For the most potent compound (3c), kinetic studies were performed to determine the mechanism of inhibition by measuring the effect on the Vmax and Km of [3H]uridine uptake.[6]

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., 4-fluorophenol) synthesis Multi-step Synthesis of Analogs start->synthesis purification Purification & Characterization (e.g., NMR, Mass Spec) synthesis->purification primary_assay Primary in vitro Assay (e.g., Kinase Assay, Binding Assay) purification->primary_assay Test Compounds dose_response Dose-Response & IC50/Ki Determination primary_assay->dose_response secondary_assay Secondary Assay (e.g., Cell Viability, Cytotoxicity) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar Activity Data lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and evaluation of novel chemical analogs.

sar_logic Core Core Scaffold (e.g., 4-Phenoxypyridine) R1 Substituent R1 (e.g., Linker) Core->R1 Modification R2 Substituent R2 (e.g., Terminal Ring) Core->R2 Modification Activity Biological Activity (e.g., IC50) R1->Activity Influences R2->Activity Influences

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

References

A Comparative Analysis of Synthesis Methods for 4-(4-Fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chemical Intermediate

4-(4-Fluorophenoxy)benzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its diaryl ether structure presents a synthetic challenge, and several methods have been developed to achieve its formation. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this compound: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr). This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Reactants 4-Fluorophenol, 4-Chlorobenzonitrile4-Fluorophenol, 4-Fluorobenzonitrile
Catalyst Copper-based (e.g., CuI, Cu₂O, Cu nanoparticles)Typically uncatalyzed, but phase-transfer catalysts can be used
Base K₂CO₃, Cs₂CO₃, NaOHK₂CO₃, NaH, NaOH
Solvent High-boiling polar aprotic (e.g., DMF, DMSO, Toluene)Polar aprotic (e.g., DMSO, DMF)
Temperature High (100-200 °C)Moderate to high (80-160 °C)
Reaction Time 12-24 hours4-12 hours
Yield Moderate to high (60-90%)High (often >90%)
Purity Generally good, may require purificationHigh, often with clean reaction profiles
Advantages Readily available and inexpensive catalysts.High yields and purity, generally faster reaction times.
Disadvantages High reaction temperatures, sometimes requires stoichiometric copper.Requires an activated aryl halide (e.g., with a strong electron-withdrawing group).

Reaction Pathways and Mechanisms

The synthesis of this compound primarily proceeds through two distinct mechanistic pathways: a copper-catalyzed cross-coupling reaction (Ullmann Condensation) and a nucleophilic aromatic substitution.

Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol. In the synthesis of this compound, this typically involves the reaction of 4-chlorobenzonitrile with 4-fluorophenol in the presence of a copper catalyst and a base. The currently accepted mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.

Ullmann_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4_Fluorophenol 4-Fluorophenol Cu_Phenoxide Copper(I) Phenoxide 4_Fluorophenol->Cu_Phenoxide + Base 4_Chlorobenzonitrile 4-Chlorobenzonitrile Oxidative_Addition_Complex Oxidative Addition Complex 4_Chlorobenzonitrile->Oxidative_Addition_Complex Oxidative Addition Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Phenoxide Base Base (e.g., K₂CO₃) Cu_Phenoxide->Oxidative_Addition_Complex Product This compound Oxidative_Addition_Complex->Product Reductive Elimination Product->Cu_Catalyst Catalyst Regeneration

Caption: General workflow of the Ullmann Condensation.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process. It begins with the nucleophilic attack of the 4-fluorophenoxide on the carbon atom bearing the leaving group (fluorine) of 4-fluorobenzonitrile. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product. The presence of the electron-withdrawing nitrile group (-CN) para to the fluorine atom in 4-fluorobenzonitrile activates the ring towards nucleophilic attack, making this reaction highly efficient.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4_Fluorophenoxide 4-Fluorophenoxide Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4_Fluorophenoxide->Meisenheimer_Complex Nucleophilic Attack 4_Fluorobenzonitrile 4-Fluorobenzonitrile 4_Fluorobenzonitrile->Meisenheimer_Complex Product This compound Meisenheimer_Complex->Product Elimination of Leaving Group Leaving_Group Fluoride Ion (F⁻) Meisenheimer_Complex->Leaving_Group

Caption: Stepwise mechanism of the SNAr reaction.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the Ullmann Condensation and SNAr reaction.

Method 1: Ullmann Condensation

Reactants:

  • 4-Fluorophenol (1.0 eq)

  • 4-Chlorobenzonitrile (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol, 4-chlorobenzonitrile, copper(I) iodide, and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Reactants:

  • 4-Fluorophenol (1.0 eq)

  • 4-Fluorobenzonitrile (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol in anhydrous DMSO.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Add 4-fluorobenzonitrile to the reaction mixture.

  • Heat the mixture to 120-130 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

  • If necessary, the product can be further purified by recrystallization.

Concluding Remarks

Both the Ullmann Condensation and Nucleophilic Aromatic Substitution are viable and effective methods for the synthesis of this compound. The choice between the two often depends on the specific requirements of the synthesis, such as desired yield, purity, reaction time, and cost of starting materials and catalysts.

The SNAr method generally offers higher yields and cleaner reaction profiles in shorter reaction times, making it an attractive option for laboratory and industrial-scale synthesis. However, it requires the use of an activated aryl fluoride. The Ullmann condensation, while typically requiring higher temperatures and longer reaction times, is a robust method that can be employed with less reactive aryl chlorides or bromides and utilizes readily available and inexpensive copper catalysts.

It is worth noting that while palladium-catalyzed methods are prevalent for many cross-coupling reactions, their application in the synthesis of this specific diaryl ether appears to be less commonly reported in the literature compared to the well-established Ullmann and SNAr approaches.

Researchers are encouraged to consider the comparative data and experimental protocols presented in this guide to make an informed decision on the most suitable synthetic route for their application. Optimization of the reaction conditions for either method may be necessary to achieve the desired outcome.

The Synthetic Battlefield: 4-(4-Fluorophenoxy)benzonitrile versus a Field of Precursors in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a starting material can dictate the efficiency, cost, and ultimate success of a synthetic campaign. In the landscape of pharmaceutical synthesis, 4-(4-Fluorophenoxy)benzonitrile has emerged as a versatile and valuable precursor, particularly in the construction of complex heterocyclic scaffolds that form the core of many targeted therapies. This guide provides an objective comparison of this compound with alternative precursors in the synthesis of quinazoline-based drugs, a class of compounds that includes prominent oncology agents. The comparison is supported by experimental data from the literature, detailed protocols, and visual representations of synthetic pathways.

At a Glance: Key Precursors in Quinazoline Drug Synthesis

The synthesis of quinazoline-based drugs, such as the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, has been approached from various synthetic starting points. Each precursor presents a unique set of advantages and disadvantages in terms of yield, cost, and process complexity. This guide focuses on comparing a potential synthetic route utilizing this compound with established syntheses of Gefitinib that employ alternative precursors.

While a direct industrial synthesis of Gefitinib starting from this compound is not prominently documented in publicly available literature, the synthesis of structurally similar and pharmacologically relevant 4-phenoxyquinazoline derivatives from this precursor allows for a scientifically grounded comparative analysis.

Performance Comparison of Precursors

The following table summarizes the overall yield of different synthetic routes to Gefitinib, providing a quantitative basis for comparison. A hypothetical, yet chemically sound, synthetic route starting from this compound is included for comparative purposes, with projected yields based on analogous reactions.

PrecursorDrug TargetNumber of StepsOverall Yield (%)Key AdvantagesKey Disadvantages
This compound Gefitinib (Hypothetical Route)~5Estimated 35-45%Direct introduction of the desired phenoxy side chain, potentially fewer steps.Lack of established large-scale industrial precedent for this specific drug.
6,7-Dimethoxy-3H-quinazolin-4-oneGefitinib4-610-21%[1]Readily available starting material.May require harsh reagents for chlorination and potential for side reactions.[1]
Methyl 3-hydroxy-4-methoxy-benzoateGefitinib737.4%[2]High overall yield in a documented lab-scale synthesis.[2]Longer synthetic sequence.[2]
2,4-Dichloro-6,7-dimethoxyquinazolineGefitinib414%[3]Commercially available precursor.Requires selective functionalization at two reactive sites.[3]
3-Hydroxy-4-methoxybenzaldehydeGefitinib (Radiolabeled)811%[2]Established route for introducing radiolabels.Lower overall yield and more steps.[2]

Delving into the Synthetic Pathways

The choice of precursor significantly influences the overall synthetic strategy. Below, we outline the experimental protocols for the synthesis of Gefitinib from various precursors, alongside a projected synthesis utilizing this compound.

Projected Synthesis of a Gefitinib Analog from this compound

This hypothetical pathway leverages the inherent structure of this compound to directly construct the core of a Gefitinib analog.

Experimental Workflow: Synthesis from this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization to Quinazolinone cluster_3 Step 4: Chlorination cluster_4 Step 5: Nucleophilic Substitution A This compound C 2-Nitro-4-(4-fluorophenoxy)benzonitrile A->C Yield: ~90% B Nitrating Agent (e.g., HNO3/H2SO4) B->C E 2-Amino-4-(4-fluorophenoxy)benzonitrile C->E Yield: ~85% D Reducing Agent (e.g., Fe/HCl) D->E G 6-(4-Fluorophenoxy)quinazolin-4(3H)-one E->G Yield: ~80% F Formic Acid F->G I 4-Chloro-6-(4-fluorophenoxy)quinazoline G->I Yield: ~90% H Chlorinating Agent (e.g., SOCl2) H->I K Gefitinib Analog I->K Yield: ~85% J 3-Chloro-4-fluoroaniline J->K

Caption: Projected synthesis of a Gefitinib analog.

Protocol:

  • Nitration: this compound is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group ortho to the nitrile.

  • Reduction: The resulting 2-nitro-4-(4-fluorophenoxy)benzonitrile is then reduced to the corresponding amine using a reducing agent like iron in the presence of an acid.

  • Cyclization: The 2-aminobenzonitrile derivative is cyclized with formic acid to form the quinazolinone ring system.

  • Chlorination: The quinazolinone is converted to the more reactive 4-chloroquinazoline using a chlorinating agent like thionyl chloride.

  • Nucleophilic Substitution: Finally, the 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline to yield the Gefitinib analog.

Alternative Synthesis of Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one

This established route is a common benchmark for Gefitinib synthesis.[1]

Experimental Workflow: Synthesis from 6,7-Dimethoxy-3H-quinazolin-4-one

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Demethylation cluster_3 Step 4: Williamson Etherification A 6,7-Dimethoxy-3H-quinazolin-4-one C 4-Chloro-6,7-dimethoxyquinazoline A->C High Yield B SOCl2 B->C E N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine C->E Combined Yield (Steps 1 & 2): 98% D 3-Chloro-4-fluoroaniline D->E G 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline E->G F Demethylating Agent (e.g., L-methionine/methanesulfonic acid) F->G I Gefitinib G->I Final Yield: 25% H 4-(3-Chloropropyl)morpholine H->I

Caption: Synthesis of Gefitinib from a quinazolinone precursor.

Protocol:

  • Chlorination: 6,7-dimethoxy-3H-quinazolin-4-one is chlorinated using thionyl chloride to produce 4-chloro-6,7-dimethoxyquinazoline.

  • Nucleophilic Aromatic Substitution: The 4-chloro derivative is then reacted with 3-chloro-4-fluoroaniline in a nucleophilic aromatic substitution reaction.

  • Demethylation: Selective demethylation of one of the methoxy groups is achieved using reagents like L-methionine in methanesulfonic acid.

  • Williamson Etherification: The final step involves the alkylation of the resulting hydroxyl group with 4-(3-chloropropyl)morpholine to yield Gefitinib.

Alternative Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate

This route builds the quinazoline ring from a more fundamental aromatic precursor.[2]

Experimental Workflow: Synthesis from a Benzoate Ester

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization cluster_4 Step 5: Chlorination cluster_5 Step 6 & 7: Aminations A Methyl 3-hydroxy-4-methoxy-benzoate C Alkylated Intermediate A->C Yield: 94.7% B 1-Bromo-3-chloropropane B->C E Nitrated Intermediate C->E D HNO3/AcOH D->E G Amino Intermediate E->G Yield: 77% F Fe/AcOH F->G I Quinazolinone Intermediate G->I H Formamidine Acetate H->I K 4-Chloroquinazoline Intermediate I->K J SOCl2 J->K M Gefitinib K->M Overall Yield: 37.4% L 1. 3-Chloro-4-fluoroaniline 2. Morpholine L->M

Caption: Multi-step synthesis of Gefitinib from a benzoate ester.

Protocol:

  • Alkylation: The synthesis begins with the alkylation of methyl 3-hydroxy-4-methoxy-benzoate with 1-bromo-3-chloropropane.

  • Nitration: A nitro group is introduced to the aromatic ring using nitric acid in acetic acid.

  • Reduction: The nitro group is then reduced to an amine using iron in acetic acid.

  • Cyclization: The resulting amino compound is cyclized with formamidine acetate to form the quinazolinone ring.

  • Chlorination: The quinazolinone is chlorinated with thionyl chloride.

  • Successive Aminations: The final steps involve two successive amination reactions, first with 3-chloro-4-fluoroaniline and then with morpholine to complete the synthesis of Gefitinib.

Conclusion: A Strategic Choice for Streamlined Synthesis

While various synthetic routes to quinazoline-based drugs like Gefitinib have been successfully developed, the use of this compound as a precursor presents a compelling, albeit less documented, alternative. The primary advantage of this approach lies in the direct incorporation of the crucial fluorophenoxy moiety, which can potentially shorten the overall synthetic sequence and improve atom economy.

The alternative routes, while often longer or lower yielding, start from more readily available or less expensive commodity chemicals. The choice of precursor will ultimately depend on a variety of factors including the desired scale of production, cost of raw materials, and the specific synthetic capabilities of the research or manufacturing facility.

For drug development professionals, the exploration of novel synthetic routes utilizing advanced precursors like this compound is a critical endeavor. Such investigations can lead to more efficient, cost-effective, and environmentally friendly manufacturing processes for life-saving medications. Further research into the direct application of this compound in the synthesis of marketed drugs is warranted to fully elucidate its potential in pharmaceutical manufacturing.

References

A Comparative Analysis of Flupyrimin and Alternative Insecticides Targeting the Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Flupyrimin, a pesticide derived from 4-(4-Fluorophenoxy)benzonitrile, with alternative insecticides that also target the nicotinic acetylcholine receptor (nAChR). This document summarizes key performance data, details experimental methodologies for pivotal studies, and visualizes the complex biological pathways and experimental workflows involved.

Introduction to Flupyrimin and its Alternatives

Flupyrimin is a novel insecticide that acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] It belongs to the pyridylidenes chemical class (IRAC Group 4F).[1] Developed by Meiji Seika Pharma, Flupyrimin has demonstrated high efficacy against a range of insect pests, including those resistant to other insecticides.[3][4] Its unique mode of action and safety profile, particularly concerning pollinators, make it a significant subject of interest in the field of pest management.[5][6]

This guide compares Flupyrimin with three other prominent nAChR-targeting insecticides:

  • Imidacloprid: A first-generation neonicotinoid (IRAC Group 4A), widely used for its systemic control of sucking insects.

  • Sulfoxaflor: A sulfoximine insecticide (IRAC Group 4C) that also modulates the nAChR, effective against many sap-feeding insects.

  • Triflumezopyrim: A mesoionic insecticide (IRAC Group 4E) that inhibits the nAChR and is particularly effective against planthoppers in rice.

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for Flupyrimin and its alternatives against various insect pests. These values are critical for understanding the relative potency of each insecticide.

Table 1: Comparative LC50 Values against Major Insect Pests

InsecticideTarget PestLife StageBioassay MethodLC50UnitReference(s)
Flupyrimin Nilaparvata lugens (Brown Planthopper)2nd Instar NymphRice Stem Dip4.5mg/L[6]
Flupyrimin Sogatella furcifera (White-backed Planthopper)2nd Instar NymphRice Stem Dip1.2mg/L[6]
Flupyrimin Plutella xylostella (Diamondback Moth)2nd Instar LarvaeLeaf Dip0.9mg/L[6]
Imidacloprid Nilaparvata lugens (Brown Planthopper)Adult FemaleRice Seedling Dip0.538ppm[6]
Sulfoxaflor Nilaparvata lugens (Brown Planthopper)Not SpecifiedSeedling Dip1.61 - 5.40ppm[6]
Triflumezopyrim Nilaparvata lugens (Brown Planthopper)Adult FemaleRice Seedling Dip0.280 - 0.848ppm[6]

Table 2: Comparative LD50 Values

InsecticideTarget OrganismApplication RouteLD50UnitReference(s)
Flupyrimin Rat (female)Oral300 - 2,000mg/kg[7]
Flupyrimin RatDermal>2,000mg/kg[7]
Flupyrimin Apis mellifera (Honeybee)Oral (96h)>53µ g/bee [7]
Flupyrimin Apis mellifera (Honeybee)Contact (96h)>100µ g/bee [7]
Imidacloprid RatOral~450mg/kg[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are protocols for key bioassays used in determining the insecticidal activity of the compared compounds.

Rice Stem Dip Bioassay for Planthoppers

This method is commonly used to evaluate the efficacy of systemic and contact insecticides against rice planthoppers.

  • Preparation of Insecticide Solutions: A stock solution of the test insecticide is prepared in a suitable solvent (e.g., acetone) and then serially diluted with distilled water containing a wetting agent (e.g., Triton X-100) to obtain a range of desired concentrations.

  • Treatment of Rice Seedlings: Rice seedlings (typically 2-3 leaf stage) are uprooted and their roots are washed. The seedlings are then bundled and the stem and leaf portions are dipped into the insecticide solution for a specified time (e.g., 30 seconds). Control seedlings are dipped in a solution containing only the solvent and wetting agent.

  • Exposure of Insects: The treated seedlings are air-dried and placed in a test container (e.g., a glass tube or petri dish) with a moistened filter paper at the bottom. A cohort of test insects (e.g., 10-20 nymphs of a specific instar) is introduced into each container.

  • Incubation: The containers are kept under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.

Rice Stem Dip Bioassay Workflow
Leaf Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

This method is a standard procedure for assessing the toxicity of insecticides to leaf-eating insects. This protocol is based on the IRAC Susceptibility Test Method 007.[8][9][10]

  • Preparation of Insecticide Solutions: Similar to the rice stem dip bioassay, serial dilutions of the insecticide are prepared.

  • Treatment of Leaves: Leaves of a suitable host plant (e.g., cabbage for diamondback moth) are excised and dipped into the insecticide solutions for a set duration (e.g., 5-10 seconds) with gentle agitation. Control leaves are dipped in a solution without the insecticide.

  • Drying and Placement: The treated leaves are allowed to air-dry on a clean surface. Once dry, they are placed in a ventilated test container (e.g., a petri dish with a moistened filter paper).

  • Introduction of Larvae: A known number of larvae of a specific instar (e.g., 10-15 second-instar larvae) are placed on the treated leaves in each container.

  • Incubation: The containers are maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed after a defined period (e.g., 48 or 72 hours). Larvae that do not move when gently prodded are considered dead.

  • Data Analysis: LC50 values are calculated using probit analysis after correcting for control mortality.

Standardized Ecotoxicological and Mammalian Toxicity Testing

For non-target organisms, standardized OECD guidelines are followed to ensure data consistency and regulatory acceptance.

  • Acute Oral Toxicity (Rat): Conducted according to OECD Test Guideline 423.[11][12][13][14][15] This method involves a stepwise procedure with the use of a minimum number of animals to classify the substance based on its acute oral toxicity.

  • Daphnia sp. Acute Immobilisation Test: Performed as per OECD Test Guideline 202.[16][17][18][19][20] This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids within 48 hours (EC50).

  • Fish Acute Toxicity Test: Follows OECD Test Guideline 203.[21][22][23][24][25] This guideline details the procedure for determining the acute lethal toxicity of a substance to fish over a 96-hour exposure period (LC50).

Mode of Action and Signaling Pathways

Flupyrimin and its alternatives all target the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system. However, their specific binding sites and modes of action exhibit important differences.

The nAChR is a pentameric protein complex that forms an ion channel through the neuronal membrane. The binding of the endogenous neurotransmitter, acetylcholine (ACh), to the receptor's extracellular domain causes a conformational change that opens the ion channel, leading to an influx of cations and depolarization of the postsynaptic membrane, which propagates the nerve impulse.

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Action Potential B Voltage-gated Ca2+ Channels Open A->B C Ca2+ Influx B->C D Vesicular Release of Acetylcholine (ACh) C->D ACh ACh D->ACh E ACh binds to nAChR ACh->E nAChR Nicotinic Acetylcholine Receptor (nAChR) F Ion Channel Opens E->F G Na+/Ca2+ Influx F->G H Depolarization G->H I Action Potential Propagation H->I

Normal nAChR Signaling Pathway
Differential Binding and Action of Insecticides

While all four insecticides target the nAChR, their interactions with the receptor subunits and resulting physiological effects differ.

  • Imidacloprid (Neonicotinoid): Acts as an agonist of the nAChR. It mimics acetylcholine, binding to the receptor and causing it to open. However, acetylcholinesterase cannot break down imidacloprid, leading to a persistent stimulation of the receptor, continuous nerve firing, and eventual paralysis and death of the insect.

  • Flupyrimin: Acts as a competitive antagonist at the insect nAChR.[3][5] This is a key distinction from neonicotinoids. Flupyrimin binds to the receptor but does not activate it, thereby blocking acetylcholine from binding and preventing the ion channel from opening. This leads to a blockage of nerve signal transmission, resulting in paralysis and death. This different mode of action is a reason for its effectiveness against neonicotinoid-resistant pests.[3]

  • Sulfoxaflor: Is a competitive modulator of the nAChR that acts as an agonist . Its binding characteristics are distinct from those of neonicotinoids, which contributes to its efficacy against some neonicotinoid-resistant insect populations.

  • Triflumezopyrim: This mesoionic insecticide also inhibits the nAChR. It is a competitive modulator that binds to the orthosteric site of the receptor.

The diagram below illustrates the differential binding sites and actions of these insecticides on the nAChR.

Insecticide_Action_on_nAChR cluster_agonists Agonists (Channel Opening) cluster_antagonist Antagonist (Channel Blocking) cluster_inhibitor Inhibitor nAChR Nicotinic Acetylcholine Receptor (nAChR) α-subunit β-subunit Imidacloprid Imidacloprid Imidacloprid->nAChR:alpha Binds & Persistently Activates Sulfoxaflor Sulfoxaflor Sulfoxaflor->nAChR:alpha Binds & Activates (Distinct Site) ACh Acetylcholine (ACh) ACh->nAChR:alpha Binds & Activates Flupyrimin Flupyrimin Flupyrimin->nAChR:beta Binds & Blocks ACh Binding Triflumezopyrim Triflumezopyrim Triflumezopyrim->nAChR Binds & Inhibits

Differential Insecticide Action on the nAChR

Resistance and Metabolism

The development of insecticide resistance is a major challenge in pest management. Resistance to nAChR-targeting insecticides can occur through several mechanisms:

  • Target-site modification: Mutations in the genes encoding the nAChR subunits can alter the binding site of the insecticide, reducing its efficacy.

  • Metabolic resistance: Insects may evolve enhanced metabolic pathways to detoxify the insecticide before it reaches its target site. This often involves enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases.

  • Reduced penetration and sequestration: Changes in the insect's cuticle can reduce the penetration of the insecticide, and increased sequestration can prevent it from reaching the nervous system.

Flupyrimin's distinct mode of action as an antagonist provides an advantage in managing resistance to neonicotinoid agonists.[5] The metabolism of Flupyrimin in insects primarily involves the formation of metabolites that are generally less toxic than the parent compound.[7]

Conclusion

Flupyrimin represents a significant development in the landscape of nAChR-targeting insecticides. Its antagonistic mode of action distinguishes it from the more common agonistic neonicotinoids and sulfoximines, offering a valuable tool for insecticide resistance management. The comparative efficacy data presented in this guide highlight its potent activity against key pests, particularly rice planthoppers. Furthermore, its favorable safety profile towards pollinators addresses a critical concern associated with some other nAChR insecticides. For researchers and professionals in drug development, the unique chemical structure and mode of action of Flupyrimin provide a compelling case for further investigation and potential application in integrated pest management programs. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate a deeper understanding and further research into this promising class of insecticides.

References

The Versatility of the Benzonitrile Scaffold: A Comparative Guide to its Enzyme Inhibition Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile moiety, a simple aromatic ring appended with a nitrile group, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have led to its incorporation into a diverse array of potent and selective enzyme inhibitors. This guide provides a comparative overview of the enzyme inhibition potential of benzonitrile-containing compounds against several key enzyme families, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.

Comparative Inhibitory Activity of Benzonitrile Derivatives

The inhibitory potency of benzonitrile compounds, typically quantified by the half-maximal inhibitory concentration (IC50), varies significantly depending on the target enzyme and the substitution pattern on the benzonitrile ring. The following table summarizes the inhibitory activities of representative benzonitrile derivatives against several important enzyme classes. Lower IC50 values indicate greater potency.

Compound Class/DerivativeTarget EnzymeIC50 ValueReference CompoundIC50 Value (Reference)
COX-2 Inhibitors
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84 µMCelecoxib0.04 µM
MAO-B Inhibitors
Indole-5,6-dicarbonitrile derivative (24b)MAO-B0.017 µMLazabemide0.091 µM
Isoxazole derivative with p-benzonitrile (187a)MAO-B0.017 µMSelegiline-
Kinase Inhibitors
2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile (R234)TrkA87 - 107 µM (cell-based)--
Pyrazolo[3,4-d]pyrimidine DerivativeBtk0.5 - 10 nMIbrutinib-
Carbonic Anhydrase Inhibitors
Thiazole-methylsulfonyl derivativehCA I39.38–198.04 μMAcetazolamide18.11 μM
Thiazole-methylsulfonyl derivativehCA II39.16–86.64 μMAcetazolamide20.65 μM

Experimental Protocols

Accurate assessment of enzyme inhibition is critical for drug discovery. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Fluorometric Monoamine Oxidase (MAO-B) Inhibition Assay

This assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Benzylamine)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well black microplate

Procedure:

  • Prepare Reagents: Prepare working solutions of the MAO-B enzyme, substrate, fluorogenic probe, and HRP in MAO Assay Buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • Assay Reaction:

    • To each well of the microplate, add the MAO-B enzyme solution.

    • Add the test compound dilutions or controls to the respective wells.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP.

  • Signal Detection: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][2]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials and Reagents:

  • Target Kinase (e.g., TrkA)

  • Kinase Assay Buffer

  • Kinase Substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor

  • 384-well white microplate

Procedure:

  • Prepare Reagents: Prepare working solutions of the kinase, substrate, and ATP in Kinase Assay Buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • Kinase Reaction:

    • To each well of the microplate, add the kinase solution.

    • Add the test compound dilutions or controls.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the catalytic activity of CA for the CO₂ hydration reaction by monitoring the change in pH using a pH indicator.

Materials and Reagents:

  • Purified Carbonic Anhydrase Isozyme (e.g., hCA II)

  • Buffer (e.g., Tris-SO₄, pH 7.5)

  • pH Indicator (e.g., Phenol Red)

  • CO₂-saturated water

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Acetazolamide)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Solutions: Prepare a solution of the CA enzyme and pH indicator in the buffer. Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Compound Incubation: Incubate the enzyme solution with the test compound or control for a specific time to allow for binding.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for phenol red) over time. The hydration of CO₂ produces protons, causing a pH drop and a change in the indicator's color.

  • Data Analysis:

    • Determine the initial rate of the catalyzed reaction from the slope of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the Ki value by fitting the data to the appropriate inhibition model.

Signaling Pathways and Mechanistic Insights

Benzonitrile-based inhibitors exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and predicting pharmacological outcomes.

COX-2 and Inflammatory Signaling

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (PGs) from arachidonic acid.[4] Inhibition of COX-2 by benzonitrile derivatives disrupts this pathway, leading to a reduction in pro-inflammatory mediators. This can subsequently impact downstream signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[4]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NFkB_MAPK NF-κB / MAPK Pathways Inflammation->NFkB_MAPK Benzonitrile_Inhibitor Benzonitrile Inhibitor Benzonitrile_Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by benzonitrile compounds.

MAO-B in Parkinson's Disease

Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolism of dopamine in the brain.[3] In Parkinson's disease, the degradation of dopamine by MAO-B contributes to the depletion of this key neurotransmitter. MAO-B inhibitors containing a benzonitrile scaffold can increase synaptic dopamine levels, thereby alleviating motor symptoms.

MAOB_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine Leads to DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Benzonitrile_Inhibitor Benzonitrile Inhibitor Benzonitrile_Inhibitor->MAOB Inhibition

Caption: MAO-B inhibition by benzonitrile derivatives in dopaminergic neurons.

TrkA and the PI3K/Akt/mTOR Pathway

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon activation by nerve growth factor (NGF), triggers downstream signaling cascades, including the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in various cancers. Benzonitrile-based TrkA inhibitors can block this signaling axis.

TrkA_Pathway NGF NGF TrkA TrkA NGF->TrkA PI3K PI3K TrkA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Benzonitrile_Inhibitor Benzonitrile Inhibitor Benzonitrile_Inhibitor->TrkA Inhibition

Caption: Inhibition of the TrkA-mediated PI3K/Akt/mTOR pathway.

Carbonic Anhydrases and Physiological pH Regulation

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, and ion secretion.[5][6] Benzonitrile-containing sulfonamides are a known class of CA inhibitors, which can be utilized to treat conditions like glaucoma and certain types of cancer where CA activity is upregulated.

CA_Pathway CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H pH_Regulation pH Regulation Ion Transport HCO3_H->pH_Regulation Benzonitrile_Inhibitor Benzonitrile Sulfonamide Inhibitor Benzonitrile_Inhibitor->CA Inhibition

Caption: Inhibition of carbonic anhydrase by benzonitrile sulfonamides.

References

Safety Operating Guide

Proper Disposal of 4-(4-Fluorophenoxy)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 4-(4-Fluorophenoxy)benzonitrile must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, in line with established safety data.

This compound is a compound recognized for its potential hazards, being harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, its disposal requires careful consideration and adherence to regulatory guidelines. The primary and overarching directive for the disposal of this chemical is to entrust it to an approved waste disposal plant.[1][3][4] Under no circumstances should this compound or its containers be released into the environment.[4][5]

Chemical waste generators are legally obligated to determine if a discarded chemical qualifies as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[5]

Immediate Safety Measures and Handling for Disposal

Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[4] Ensure adequate ventilation and avoid breathing dust or fumes.[1][4] In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[5]

Disposal Procedure Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_contaminated Is the material or container contaminated? start->is_contaminated empty_container Is the container empty? is_contaminated->empty_container No (Unused/Pure) package_waste Package waste in a suitable, labeled, and closed container is_contaminated->package_waste Yes rinse Triple rinse container with appropriate solvent empty_container->rinse Yes empty_container->package_waste No collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate dispose_container Dispose of empty container as non-hazardous waste (check local regulations) rinse->dispose_container collect_rinsate->package_waste identify_waste Identify as 'NITRILES, SOLID, TOXIC, N.O.S.' for transport (if applicable) package_waste->identify_waste approved_disposal Dispose of contents/container to an approved waste disposal plant identify_waste->approved_disposal end End of Disposal Process approved_disposal->end

Caption: Decision workflow for the disposal of this compound.

Summary of Hazard Information for Disposal

Hazard ClassificationGHS StatementsRecommended Action
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed[1][2] H312: Harmful in contact with skin[1][2] H332: Harmful if inhaled[1][2]Avoid all routes of exposure. Use appropriate PPE.
Skin Irritation H315: Causes skin irritation[4]Wear protective gloves.[4]
Eye Irritation H319: Causes serious eye irritation[4]Wear eye and face protection.[4]
Respiratory Irritation H335: May cause respiratory irritation[4]Use only in a well-ventilated area.[1][4]
Aquatic Hazard H402: Harmful to aquatic life[4]Avoid release to the environment.[4]

Experimental Protocols for Disposal

Currently, there are no widely documented and approved experimental protocols for the in-lab neutralization or degradation of this compound. The standard and required procedure is to transfer the waste to a licensed hazardous waste disposal company. Attempting to neutralize or treat this chemical without a validated protocol can be dangerous and may produce other hazardous byproducts.

Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) for this compound and to comply with all applicable local, regional, and national regulations for hazardous waste disposal.

References

Personal protective equipment for handling 4-(4-Fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(4-Fluorophenoxy)benzonitrile (CAS No. 215589-24-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Summary

This compound is a compound that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.[1][2]

Quantitative Data

A summary of the key physical and safety data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₃H₈FNO
Molecular Weight 213.21 g/mol
Appearance White to almost white powder or crystal[1][3]
Melting Point 66 - 71 °C[3]
Purity >98.0% (GC)[1]
CAS Number 215589-24-5

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Recommended PPE includes:

  • Eye and Face Protection: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[4] In situations with a higher risk of splashing, a face shield should also be worn.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[5] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.

    • Lab Coat/Coveralls: A long-sleeved lab coat is required. For tasks with a higher potential for contamination, disposable coveralls should be considered.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If a fume hood is not available or if there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[4]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have a designated and properly labeled waste container ready for disposal of contaminated materials.

    • Ensure an emergency eyewash station and safety shower are readily accessible.[4]

  • Handling:

    • Wear all required PPE before handling the chemical.

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.

    • Clean the work area and any equipment used with an appropriate solvent.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan: Step-by-Step Protocol

This compound and its containers must be disposed of as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect any solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Container Management:

    • Use containers that are chemically resistant and have a secure lid.

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_waste Prepare Labeled Waste Container prep_hood->prep_waste handle_weigh Weigh and Transfer prep_waste->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_area Clean Work Area handle_reaction->cleanup_area disp_collect Collect Contaminated Waste handle_reaction->disp_collect Generate Waste cleanup_ppe Doff and Dispose of PPE cleanup_area->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_seal Seal and Label Container disp_collect->disp_seal disp_store Store in Designated Area disp_seal->disp_store disp_ehs Arrange EHS Pickup disp_store->disp_ehs

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.